molecular formula C14H18N2O3 B021147 Benzyl (S)-(2-oxoazepan-3-YL)carbamate CAS No. 103478-12-2

Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Cat. No.: B021147
CAS No.: 103478-12-2
M. Wt: 262.3 g/mol
InChI Key: ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
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Description

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[(3S)-2-oxoazepan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWYCTUOFGJWRJ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Benzyl (S)-(2-oxoazepan-3-YL)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. This compound is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its specific stereochemistry makes it a crucial component for creating targeted therapeutic molecules, particularly in the field of neuropharmacology.[1]

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource
CAS Number 103478-12-2[1][2][3]
Molecular Formula C₁₄H₁₈N₂O₃[1][2][3]
Molecular Weight 262.31 g/mol [1]
Appearance White solid[1]
Purity ≥ 95-99% (GC)[1][2]
Melting Point 116 °C[2]
Boiling Point (Predicted) 510.1 ± 49.0 °C[2]
Density (Predicted) 1.19 ± 0.1 g/cm³[2]
pKa (Predicted) 10.84 ± 0.20[2]
Storage Conditions 0-8°C[1][2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the protection of the amine group of (S)-3-aminoazepan-2-one. This is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions, a common method for introducing the benzyloxycarbonyl (Cbz or Z) protecting group to amines.[4][5]

Experimental Protocol: N-Benzyloxycarbonyl Protection of (S)-3-aminoazepan-2-one

This protocol is based on the classical Schotten-Baumann conditions for N-Cbz protection of amines.[5]

Materials:

  • (S)-3-aminoazepan-2-one (1.0 equivalent)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Dilute Hydrochloric Acid (HCl) for acidification

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[5]

  • Cool the solution to 0-5 °C in an ice bath.[5]

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature is maintained below 10 °C.[5]

  • Continue stirring at room temperature for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Once the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate to remove impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.[5]

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[5]

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

The precursor, (S)-3-aminoazepan-2-one, is itself derived from either the cyclization of L-lysine or through the nitration and subsequent hydrogenation of ε-caprolactam, followed by enzymatic or chemical resolution of the resulting racemic mixture.[6]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of complex pharmaceutical molecules.[1] Its primary application lies in the development of neurokinin (NK) receptor antagonists. Specifically, it has been incorporated into the structure of potent and orally active dual neurokinin NK1/NK2 receptor antagonists.[7][8] These antagonists are investigated for their potential therapeutic effects in conditions like asthma and other inflammatory diseases.[7]

The synthesis of these antagonists involves coupling the deprotected (S)-3-aminoazepan-2-one (obtained from the target compound) with a complex acid chloride to form a new amide bond. The stereochemistry of the carbamate is essential for the potent and balanced affinity of the final drug candidate for both NK1 and NK2 receptors.[8]

G cluster_role Role in Drug Synthesis Target This compound Deprotection Deprotection (e.g., Hydrogenolysis) Target->Deprotection Amine (S)-3-aminoazepan-2-one Deprotection->Amine Coupling Amide Coupling Amine->Coupling Drug Dual NK1/NK2 Receptor Antagonist (e.g., DNK333) Coupling->Drug AcidChloride Complex Acid Chloride Moiety AcidChloride->Coupling

Caption: Role as an intermediate in neurokinin antagonist synthesis.

References

In-Depth Technical Guide: Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 103478-12-2

This technical guide provides a comprehensive overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a key intermediate in pharmaceutical research and development, particularly in the field of neuropharmacology. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white solid compound.[1] Its chemical structure features a benzyl carbamate group attached to an azepan-2-one ring, a seven-membered lactam. This structure, particularly its specific stereochemistry, is crucial for its biological activity and its utility as a synthetic building block.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 103478-12-2[2]
Molecular Formula C₁₄H₁₈N₂O₃[2]
Molecular Weight 262.31 g/mol [1]
Appearance White solid[1]
Melting Point 116 °C[2]
Boiling Point (Predicted) 510.1 ± 49.0 °C[2]
Density (Predicted) 1.19 ± 0.1 g/cm³[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

Conceptual Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A (S)-3-aminoazepan-2-one C Base (e.g., Triethylamine) in an aprotic solvent (e.g., Dichloromethane) A->C B Benzyl chloroformate B->C D This compound C->D Nucleophilic Acyl Substitution

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol for a Related Carbamate Synthesis (Illustrative):

The following is an illustrative protocol for the synthesis of a benzyl carbamate from an amine, which demonstrates the general principles that would be applied.

  • Dissolution: Dissolve the starting amine, (S)-3-aminoazepan-2-one, in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (typically 1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Benzylating Agent: Slowly add benzyl chloroformate (approximately 1.0 to 1.2 equivalents) dropwise to the cooled and stirred solution.

  • Reaction: Allow the reaction to proceed at 0°C for a specified time and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with water, dilute acid, dilute base (e.g., sodium bicarbonate solution), and brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure.

Table 2: Predicted Spectroscopic Features

TechniquePredicted Features
¹H NMR - Aromatic protons of the benzyl group (approx. 7.3-7.4 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Protons of the azepan-2-one ring, showing characteristic multiplets.
¹³C NMR - Carbonyl carbon of the carbamate (approx. 156 ppm).- Carbonyl carbon of the lactam.- Aromatic carbons of the benzyl group.- Methylene carbon of the benzyl group.- Carbons of the azepan-2-one ring.
IR (Infrared Spectroscopy) - N-H stretching vibrations (approx. 3300-3400 cm⁻¹).- C=O stretching of the carbamate (approx. 1690-1720 cm⁻¹).- C=O stretching of the lactam (approx. 1650 cm⁻¹).- Aromatic C-H stretching.
MS (Mass Spectrometry) - Molecular ion peak (M⁺) corresponding to the molecular weight (262.31).- Characteristic fragmentation patterns, including loss of the benzyl group.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system.[1] Its primary recognized application is in the development of neurokinin-1 (NK1) receptor antagonists.[3][4]

4.1. Neurokinin-1 (NK1) Receptor Antagonism

The NK1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. The activation of the NK1 receptor is implicated in various physiological and pathological processes, including pain transmission, inflammation, and emesis.[5][6][7] Antagonists of the NK1 receptor have been investigated for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and anxiety.

This compound serves as a crucial building block in the synthesis of potent and selective NK1 receptor antagonists. The azepan-2-one scaffold provides a rigid framework that can be further functionalized to optimize binding to the NK1 receptor.

Neurokinin-1 Receptor Signaling Pathway:

The binding of Substance P to the NK1 receptor initiates a signaling cascade. The receptor couples primarily through Gαq and Gαs proteins, leading to the activation of downstream effectors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Resp Physiological Effects (e.g., Inflammation, Pain) Ca2->Resp PKC->Resp PKA Protein Kinase A Activation cAMP->PKA PKA->Resp

Caption: Simplified Neurokinin-1 (NK1) receptor signaling pathway.

This compound is a precursor to molecules that act as antagonists in this pathway, blocking the binding of Substance P to the NK1 receptor and thereby inhibiting the downstream signaling events.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[2]

For related carbamate compounds, general hazards may include skin and eye irritation. It is crucial to consult a specific and verified SDS for this compound before handling.

Conclusion

This compound is a significant chemical entity in the landscape of medicinal chemistry and drug discovery. Its primary role as a key intermediate in the synthesis of neurokinin-1 receptor antagonists underscores its importance in the development of therapeutics for a variety of neurological and physiological disorders. Further research into its synthesis, properties, and applications will continue to be of high value to the scientific community.

References

Elucidation of (S)-3-(Cbz-amino)-2-oxoazepane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the structure, synthesis, and analysis of (S)-3-(Cbz-amino)-2-oxoazepane. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the existing knowledge and provides context through related compounds and methodologies.

Molecular Structure and Identification

(S)-3-(Cbz-amino)-2-oxoazepane, also known as (S)-3-(benzyloxycarbonylamino)azepan-2-one, is a chiral organic molecule. Its structure consists of a seven-membered lactam ring (azepan-2-one or ε-caprolactam) substituted at the 3-position with an amino group protected by a carbobenzyloxy (Cbz or Z) group. The stereochemistry at the chiral center is designated as (S).

Key Structural Features:

  • Azepan-2-one ring: A seven-membered cyclic amide.

  • Chiral center: The carbon at the 3-position of the azepane ring.

  • Cbz protecting group: A benzyl chloroformate moiety attached to the amino group, widely used in peptide synthesis to prevent unwanted reactions.[1][2]

Table 1: Compound Identification

ParameterValueReference
Chemical Name (S)-3-(Cbz-amino)-2-oxoazepaneN/A
Synonym (S)-3-(benzyloxycarbonylamino)azepan-2-oneN/A
CAS Number 103478-12-2[3]
Molecular Formula C₁₄H₁₈N₂O₃N/A
Molecular Weight 262.31 g/mol N/A

Synthesis Approaches

The primary synthetic route described in the literature for related protected 3-aminoazepane derivatives involves a multi-enzyme cascade.[1][4] This approach is highlighted for its potential for high enantiopurity.

Enzymatic Cascade Synthesis

The synthesis of L-3-N-Cbz-aminoazepane has been reported to be achievable from N-Cbz-protected L-lysinol through a one-pot reaction utilizing variants of galactose oxidase and imine reductase.[1][4] This enzymatic approach is advantageous as it can prevent the racemization of labile intermediates.[4]

Hypothetical Experimental Workflow for Enzymatic Synthesis

G cluster_0 One-Pot Enzymatic Cascade cluster_1 Purification A N-Cbz-L-lysinol B Intermediate Aldehyde (via Galactose Oxidase) A->B Oxidation C Cyclic Imine Intermediate B->C Intramolecular Cyclization D (S)-3-(Cbz-amino)-2-oxoazepane (via Imine Reductase) C->D Reduction E Crude Product D->E F Purified Product E->F Chromatography

References

An In-depth Technical Guide to Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a versatile compound with significant applications in pharmaceutical research and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a key chemical intermediate. Its fundamental molecular properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₁₄H₁₈N₂O₃[1][2][3][4]
Molecular Weight 262.31 g/mol [1]
262.3043 g/mol [2]
262.3 g/mol [3][4]
CAS Number 103478-12-2[1]
Appearance White solid[1]
Storage Conditions 0-8°C[1]

Applications in Research and Development

This compound is primarily utilized as a crucial building block in the synthesis of more complex molecules.[1] Its specific stereochemistry makes it a valuable component for creating targeted biological interactions, which is essential in drug formulation and synthesis.[1]

Key research applications include:

  • Pharmaceutical Development : It serves as a vital intermediate in the synthesis of various pharmaceutical agents, with a particular focus on drugs targeting neurological disorders.[1]

  • Biochemical Research : The compound is employed in studies related to enzyme inhibitors, aiding researchers in understanding mechanisms of action for potential therapeutic applications.[1]

  • Drug Delivery Systems : It can be integrated into drug delivery formulations to improve the bioavailability and targeted delivery of active pharmaceutical ingredients.[1]

  • Neurokinin Receptor Antagonists : It is a precursor in the synthesis of potent and balanced neurokinin (tachykinin) NK(1)/NK(2) receptor antagonists.[5][6]

Conceptual Synthesis Workflow

The following diagram illustrates the general role of this compound as a synthetic intermediate in the drug discovery pipeline.

G cluster_0 Drug Discovery & Development Pipeline A Starting Material This compound B Chemical Synthesis (e.g., coupling reactions, modifications) A->B Intermediate C Lead Compound (e.g., Neurokinin Receptor Antagonist) B->C Generates D Preclinical & Clinical Studies C->D Evaluated in E Therapeutic Agent D->E Leads to

Caption: Conceptual workflow of this compound in drug development.

Experimental Protocols

Detailed experimental protocols for the direct use of this compound are highly specific to the subsequent target molecule. While the search results confirm its role as a synthetic intermediate, they do not provide specific, step-by-step experimental procedures for its application. Researchers would typically devise a synthetic route based on the desired final compound, incorporating this carbamate as a key building block in one or more reaction steps.

Signaling Pathways

Information regarding specific signaling pathways directly modulated by this compound is not available in the provided search results. Its primary role is that of a precursor to pharmacologically active molecules. The resulting compounds, such as the neurokinin NK(1)/NK(2) receptor antagonists, are the entities that would interact with and modulate specific biological signaling pathways.[5][6]

References

Physical and chemical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. This compound is a key intermediate in the development of neurokinin receptor antagonists, a class of drugs with significant therapeutic potential.

Core Physical and Chemical Properties

This compound is a white solid at room temperature.[1] It is recognized for its unique structure, which includes a benzyl group attached to a carbamate moiety, enhancing its reactivity and solubility in various solvents.[1] Its specific stereochemistry is crucial for targeted interactions within biological systems.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₈N₂O₃[1][2]
Molecular Weight 262.31 g/mol [1][2]
Appearance White solid[1]
CAS Number 103478-12-2[1][2]
Melting Point 116 °C (solvent: cyclohexane)[2]
Boiling Point (Predicted) 510.1 ± 49.0 °C[2]
Density (Predicted) 1.19 ± 0.1 g/cm³[2]
pKa (Predicted) 10.84 ± 0.20[2]
Storage Conditions 0-8°C[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the N-protection of the corresponding amine, (S)-3-amino-ε-caprolactam, with a benzyloxycarbonyl (Cbz) group. The most common method for this transformation is the Schotten-Baumann reaction, which involves the use of benzyl chloroformate in the presence of a base.[3]

Materials:

  • (S)-3-Amino-hexahydro-2-azepinone hydrochloride (L-(−)-α-Amino-ε-caprolactam hydrochloride)[4]

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)[3]

  • Benzyl chloroformate (Cbz-Cl)[3]

  • Water

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Hydrochloric Acid (HCl) (for acidification)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution of Starting Material: Dissolve (S)-3-Amino-hexahydro-2-azepinone hydrochloride in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[3]

  • Reaction Setup: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Protecting Group: Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.[3]

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[3]

  • Acidification and Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected product, this compound, will precipitate out of the solution.[3]

  • Isolation and Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization or silica gel column chromatography.

G cluster_0 Synthesis Workflow Starting Material (S)-3-amino-ε-caprolactam HCl Reaction N-Cbz Protection (Schotten-Baumann) Starting Material->Reaction Dissolve in aq. base Purification Precipitation & Chromatography Reaction->Purification Acidification Reagents Benzyl Chloroformate, Base (Na2CO3) Reagents->Reaction Add slowly at 0-5°C Final Product This compound Purification->Final Product

A simplified workflow for the synthesis of this compound.
Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure. Key signals would include the aromatic protons of the benzyl group, the methylene protons of the benzyl group, the methine proton at the stereocenter of the azepanone ring, and the various methylene groups of the caprolactam ring.

  • Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the N-H stretching of the carbamate and the amide, the C=O stretching of the carbamate and the lactam, and the aromatic C-H and C=C stretching of the benzyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern could provide further structural information.

Biological Significance and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of potent and selective neurokinin (NK) receptor antagonists, particularly targeting the NK1 and NK2 receptors. These receptors are G-protein coupled receptors (GPCRs) involved in a variety of physiological processes, including pain, inflammation, and mood regulation.

The primary signaling pathway for both NK1 and NK2 receptors involves the Gq alpha subunit of the heterotrimeric G protein.[5][6] Upon binding of their endogenous ligands (Substance P for NK1 and Neurokinin A for NK2), the receptors undergo a conformational change, leading to the activation of the Gq protein.[7][8] The activated Gαq subunit then stimulates phospholipase C (PLC).[6]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6][9] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9][10] The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[11][12]

G cluster_0 Neurokinin Receptor Signaling Pathway (Gq) Ligand Neurokinin (Substance P / Neurokinin A) Receptor NK1/NK2 Receptor (GPCR) Ligand->Receptor G_Protein Gq Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC co-activates Response Cellular Response (e.g., Neuronal Excitation, Inflammation) PKC->Response phosphorylates targets leading to

The Gq-protein coupled signaling pathway for NK1 and NK2 receptors.

Applications in Drug Development

The role of this compound as a building block for neurokinin receptor antagonists places it in a significant position for the development of therapeutics for a range of conditions.[1] These include:

  • Neurological Disorders: The modulation of neurokinin pathways is a promising strategy for treating depression, anxiety, and other mood disorders.[9]

  • Pain Management: NK1 receptor antagonists have shown efficacy in the management of certain types of pain.

  • Anti-inflammatory Agents: By blocking the pro-inflammatory effects of substance P, antagonists derived from this intermediate could be used to treat inflammatory conditions.

  • Antiemetics: NK1 receptor antagonists are currently used to prevent chemotherapy-induced nausea and vomiting.

The stability and favorable reactivity of this compound make it an attractive starting point for the synthesis of complex molecules with therapeutic potential.[1]

Conclusion

This compound is a well-defined chemical entity with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and its role as a precursor to a class of compounds that modulate a key signaling pathway in the nervous system underscore its importance. Further research into derivatives of this compound could lead to the discovery of novel therapeutics with improved efficacy and safety profiles.

References

Benzyl (S)-(2-oxoazepan-3-YL)carbamate mechanism of action inquiry

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a compound of significant interest in medicinal chemistry and pharmaceutical development. Extensive literature review indicates that this molecule primarily serves as a crucial chiral building block and synthetic intermediate rather than a therapeutic agent with a defined mechanism of action. Its principal application lies in the synthesis of more complex molecules, particularly those targeting neurological disorders and functioning as enzyme inhibitors. This guide synthesizes the available information on its chemical properties, synthetic utility, and its role as a precursor in drug discovery.

Introduction

This compound, with the molecular formula C₁₄H₁₈N₂O₃, is a derivative of caprolactam.[1] Its structure incorporates a protected amine on a chiral seven-membered lactam ring, making it a valuable synthon for introducing this specific stereochemistry into larger molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group allows for controlled chemical transformations in multi-step syntheses. While direct biological activity and a specific mechanism of action for this compound are not documented in publicly available literature, its role as a key intermediate is well-established.[2]

Chemical Properties and Data

A summary of the key chemical properties for this compound is provided in the table below. This information is crucial for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 103478-12-2[1][3][4]
Molecular Formula C₁₄H₁₈N₂O₃[1][3]
Molecular Weight 262.30 g/mol [3]
Appearance White solidChem-Impex
Melting Point 116 °CChemicalBook
Storage Temperature 2-8°CChemicalBook
Purity ≥95%[3]

Role in Synthesis and Drug Discovery

The primary utility of this compound is as a precursor in the synthesis of novel pharmaceutical agents.[2] Its structural features are leveraged to create molecules with specific three-dimensional arrangements, which is often critical for potent and selective biological activity.

Precursor for Neurological Disorder Therapeutics

The caprolactam scaffold is a privileged structure in medicinal chemistry, appearing in various compounds with activity in the central nervous system. This compound serves as a key starting material for the synthesis of derivatives being investigated for neurological conditions.[2] The synthesis workflow typically involves the deprotection of the amine followed by coupling with other moieties to build the final drug candidate.

Synthesis_Workflow cluster_start Starting Material cluster_process Synthetic Steps cluster_end Final Product Start This compound Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Start->Deprotection 1. Coupling Amide Coupling or Other Modifications Deprotection->Coupling 2. End Target Bioactive Molecule (e.g., for Neurological Disorders) Coupling->End 3.

Caption: General synthetic workflow utilizing the subject compound.

Intermediate for Enzyme Inhibitors

The compound is also utilized in research focused on the discovery of enzyme inhibitors.[2] The lactam ring can mimic peptide bonds, and the chiral amine allows for specific interactions with the active sites of enzymes. By modifying the core structure of this compound, medicinal chemists can design and synthesize libraries of compounds to screen for inhibitory activity against various enzymatic targets.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound itself are not available, as it is primarily used as a synthetic intermediate. However, protocols for its synthesis and subsequent use in further chemical reactions are central to its application.

General Synthesis of this compound

The synthesis of the title compound typically starts from (S)-α-amino-ε-caprolactam. The following is a representative, generalized procedure:

  • (S)-α-amino-ε-caprolactam is dissolved in a suitable solvent system, often a mixture of an organic solvent and water, in the presence of a base (e.g., sodium carbonate).

  • The solution is cooled in an ice bath.

  • Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while stirring vigorously.

  • The reaction is allowed to proceed for several hours, gradually warming to room temperature.

  • Upon completion, the product is isolated through extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Synthesis_Protocol Start Dissolve (S)-α-amino-ε-caprolactam in solvent with base Cool Cool solution in ice bath Start->Cool Add_CbzCl Add Benzyl Chloroformate Cool->Add_CbzCl React Stir and allow to react Add_CbzCl->React Isolate Isolate product via extraction React->Isolate Purify Purify by recrystallization or chromatography Isolate->Purify End Pure this compound Purify->End

Caption: Flowchart of a typical synthesis protocol.

Conclusion

References

Potential Biological Activity of Cbz-Protected Azepanone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide explores the prospective biological activities of N-carboxybenzyl (Cbz)-protected azepanone derivatives. While direct research on this specific class of compounds is limited, this document synthesizes information from structurally related molecules, particularly focusing on the well-documented anticonvulsant properties of the caprolactam (azepan-2-one) scaffold. By examining the mechanisms of action of related lactam derivatives, we propose potential signaling pathways and a strategic framework for the synthesis and biological evaluation of Cbz-protected azepanones as novel therapeutic agents. This guide provides detailed hypothetical protocols and data interpretation to serve as a foundational resource for initiating research in this promising area.

Introduction: The Azepanone Scaffold in Medicinal Chemistry

The azepan-2-one, or ε-caprolactam, ring system is a privileged scaffold in medicinal chemistry. Its seven-membered lactam structure offers a three-dimensional framework that can be functionalized to interact with various biological targets. Derivatives of this core have been investigated for a range of activities, including antimycobacterial and antihypertensive properties. Notably, α-substituted caprolactams have demonstrated significant potential as anticonvulsant agents, suggesting that the azepanone ring is a viable starting point for the development of novel central nervous system (CNS) therapeutics.[1][2]

The N-carboxybenzyl (Cbz) protecting group is a well-established moiety in organic synthesis, valued for its stability and specific deprotection conditions. Beyond its role as a protecting group, the introduction of the Cbz group imparts significant lipophilicity and aromatic character to a molecule. These features can substantially influence a compound's pharmacokinetic profile and its ability to interact with biological targets, such as enzyme active sites or receptor binding pockets. This guide hypothesizes that the combination of the bioactive azepanone core with the modulatory Cbz group could yield derivatives with unique and potent biological activities, particularly in the realm of neuroscience.

Proposed Biological Activity: Anticonvulsant Effects

Based on strong evidence from related, non-Cbz-protected caprolactam derivatives, the most probable biological activity for Cbz-protected azepanones is in the modulation of neuronal excitability, presenting potential as anticonvulsant agents.[1][2][3] The primary mechanisms by which many existing antiepileptic drugs (AEDs) and active lactam compounds exert their effects are through the enhancement of inhibitory neurotransmission or the blockade of excessive excitatory signals.[4]

Two principal molecular targets are proposed for this class of compounds:

  • GABA-A Receptor Positive Allosteric Modulation: The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS.[5] Several lactam-based anticonvulsants have been shown to potentiate GABA-A receptor-mediated chloride currents, leading to hyperpolarization of the neuronal membrane and a reduction in excitability.[3][6] It is hypothesized that Cbz-protected azepanones could bind to an allosteric site on the GABA-A receptor complex, enhancing its response to endogenous GABA.

  • Voltage-Gated Sodium Channel (VGSC) Blockade: VGSCs are critical for the initiation and propagation of action potentials.[7] Many AEDs function by stabilizing the inactivated state of these channels, a mechanism that preferentially targets rapidly firing neurons characteristic of seizure activity.[1][8] The lipophilic nature of the Cbz-azepanone structure may facilitate its interaction with the hydrophobic binding sites within the VGSC pore.

Quantitative Data from Structurally Related Compounds

Direct quantitative bioactivity data for Cbz-protected azepanone derivatives is not currently available in published literature. However, data from analogous α-substituted caprolactams provide a crucial benchmark for hypothesizing the potential potency of this new class. The following table summarizes key findings from these related compounds.

Compound ClassCompound ExampleAssay TypeEndpointResultCitation
α-Substituted Caprolactamsα-Hydroxy-α-phenylcaprolactamMaximal Electroshock (MES), MouseAnticonvulsant ActivityED₅₀ = 63 mg/kg[2]
α-Substituted Caprolactamsα-Hydroxy-α-phenylcaprolactamSubcutaneous Metrazol (scMet), MouseAnticonvulsant ActivityED₅₀ = 74 mg/kg[2]
Disubstituted Pyrrolidinones3,3-Diethyl-2-pyrrolidinoneHippocampal Slice (4-AP induced seizure)Seizure PreventionIC₅₀ = 1.1 mM[3]
Disubstituted Pyrrolidinones3,3-Diethyl-2-pyrrolidinoneHippocampal Slice (Low Mg²⁺ induced seizure)Seizure PreventionIC₅₀ = 2.1 mM[3]

Experimental Protocols

To facilitate research into this compound class, this section provides detailed, representative protocols for the synthesis of a model Cbz-protected azepanone derivative and its subsequent biological evaluation.

Synthesis Protocol: Benzyl 3-bromo-2-oxoazepane-1-carboxylate

This protocol describes a potential two-step synthesis for a functionalized Cbz-protected azepanone, which can serve as a versatile intermediate for further derivatization.

Step 1: N-Cbz Protection of Azepan-2-one

  • Reagents & Materials: Azepan-2-one (ε-caprolactam), Sodium Hydride (60% dispersion in mineral oil), Benzyl Chloroformate (Cbz-Cl), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride solution, Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add azepan-2-one (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (1.2 eq) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add Benzyl Chloroformate (1.1 eq) dropwise via syringe.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield Benzyl 2-oxoazepane-1-carboxylate.

Step 2: α-Bromination

  • Reagents & Materials: Benzyl 2-oxoazepane-1-carboxylate, Anhydrous Tetrahydrofuran (THF), Lithium Hexamethyldisilazide (LiHMDS, 1.0 M in THF), N-Bromosuccinimide (NBS).

  • Procedure:

    • Dissolve Benzyl 2-oxoazepane-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add LiHMDS (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at -78 °C.

    • In a separate flask, dissolve N-Bromosuccinimide (1.2 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the enolate solution to the NBS solution via cannula.

    • Stir the reaction at -78 °C for 2 hours, monitoring by TLC.

    • Quench the reaction with saturated ammonium chloride solution.

    • Allow the mixture to warm to room temperature and perform an aqueous workup as described in Step 1.

    • Purify the crude product by flash column chromatography to yield the target compound.

Biological Assay Protocol: In Vivo Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying anticonvulsant activity against generalized tonic-clonic seizures.

  • Subjects: Male ICR mice (20-25 g).

  • Compound Administration:

    • Prepare the test compound (Cbz-protected azepanone derivative) in a vehicle solution (e.g., 0.5% methylcellulose in water with 2% Tween 80).

    • Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) to different groups of mice (n=8 per group).

    • Administer vehicle to a control group.

  • MES Induction:

    • At a predetermined time post-injection (e.g., 30 or 60 minutes), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Endpoint Measurement:

    • Observe the mice for the presence or absence of a tonic hindlimb extension.

    • Protection is defined as the absence of the tonic hindlimb extension phase.

  • Data Analysis:

    • Calculate the percentage of animals protected at each dose.

    • Determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected, using probit analysis.

Biological Assay Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology

This assay directly measures the effect of the compound on ion channel function in cultured neurons.

  • Cell Culture: Use primary hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y) expressing the target ion channel (e.g., Naᵥ1.2).

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Prepare an external solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.

  • Procedure for VGSC Modulation:

    • Establish a whole-cell recording configuration.

    • Hold the cell at a negative membrane potential (e.g., -80 mV).

    • Elicit sodium currents by applying depolarizing voltage steps.

    • Obtain a stable baseline recording of the current.

    • Perfuse the test compound at various concentrations (e.g., 1, 10, 100 µM) onto the cell.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage inhibition of the sodium current at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the proposed synthetic and experimental workflows, as well as the hypothetical signaling pathways.

G cluster_synthesis Synthetic Workflow A Azepan-2-one B N-Cbz Protection (NaH, Cbz-Cl) A->B C Benzyl 2-oxoazepane- 1-carboxylate B->C D α-Functionalization (e.g., Bromination) C->D E Library of Cbz-Protected Azepanone Derivatives D->E

Synthetic workflow for Cbz-protected azepanones.

G cluster_screening Biological Screening Workflow A Synthesized Compound Library B Primary In Vivo Screen (MES, scPTZ) A->B C Active Compounds (ED₅₀ determination) B->C Hit Identification D Secondary In Vitro Assay (Patch-Clamp) C->D E Mechanism of Action (IC₅₀ determination) D->E Target Validation F Lead Optimization E->F

Workflow for anticonvulsant screening.

G cluster_pathway Hypothetical Signaling Pathways for Anticonvulsant Activity cluster_gaba GABA-A Receptor Modulation cluster_na Voltage-Gated Na⁺ Channel Blockade Cpd1 Cbz-Azepanone Derivative GABA_R GABA-A Receptor Cpd1->GABA_R Positive Allosteric Modulation Cl_Influx ↑ Cl⁻ Influx GABA_R->Cl_Influx Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Result ↓ Neuronal Excitability (Anticonvulsant Effect) Hyperpol->Result Cpd2 Cbz-Azepanone Derivative Na_Channel Voltage-Gated Na⁺ Channel Cpd2->Na_Channel Inactivated Stabilization of Inactivated State Na_Channel->Inactivated AP_Firing ↓ Repetitive Action Potential Firing Inactivated->AP_Firing AP_Firing->Result

Proposed mechanisms of anticonvulsant action.

Conclusion and Future Directions

While the biological activity of Cbz-protected azepanone derivatives remains a nascent field of study, the foundational evidence from related caprolactam structures provides a compelling rationale for their investigation as novel anticonvulsant agents. The synthetic accessibility of this class, combined with the potential for dual mechanisms of action involving both GABA-A receptors and voltage-gated sodium channels, marks them as attractive candidates for drug discovery programs.

Future research should focus on the systematic synthesis of a diverse library of Cbz-protected azepanones with various substitutions on the azepanone ring. High-throughput screening using both in vivo models like the MES test and in vitro electrophysiological assays will be critical for identifying lead compounds. Subsequent structure-activity relationship (SAR) studies will then guide the optimization of potency and pharmacokinetic properties, with the ultimate goal of developing a new generation of therapeutics for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. This technical guide provides the strategic and methodological framework to embark on this promising research endeavor.

References

Technical Guide: Spectroscopic and Synthetic Overview of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the available chemical and physical properties of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) and specific, reproducible synthetic protocols remain largely unavailable in the public domain. This guide presents the consolidated information that has been found from various chemical suppliers and databases.

Chemical Identity and Physical Properties

This compound is a derivative of caprolactam and is of interest in pharmaceutical and chemical research. What is publicly known about this compound is summarized below.

PropertyValueSource
CAS Number 103478-12-2Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₈N₂O₃Chemical Supplier Catalogs
Molecular Weight 262.3 g/mol Chemical Supplier Catalogs
Melting Point 116 °CChemical Supplier Catalogs
Appearance White to off-white solidChemical Supplier Catalogs

Spectroscopic Data

A thorough search for detailed ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound did not yield specific spectra or peak lists. The information is not currently available in publicly accessible scientific databases or publications.

For researchers requiring this data, it is recommended to synthesize the compound and perform the necessary spectroscopic analyses. The expected spectral features can be predicted based on the chemical structure:

  • ¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the carbamate NH, the lactam NH, and the aliphatic protons of the azepane ring are expected.

  • ¹³C NMR: Resonances for the carbonyl carbons of the carbamate and the lactam, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the azepane ring would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the carbamate and lactam, C=O stretching of the carbamate and lactam, C-N stretching, and aromatic C-H and C=C stretching should be observable.

  • Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 262.3 or 263.3, respectively. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the azepane ring.

Synthesis Pathway

G Conceptual Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product start1 (S)-3-amino-ε-caprolactam reaction N-Carbobenzyloxy Protection start1->reaction start2 Benzyl chloroformate start2->reaction start3 Base (e.g., Triethylamine) start3->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocols

Due to the lack of published, detailed experimental procedures, a generalized protocol for the acquisition of spectroscopic data is provided below. This should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). Alternatively, use an ATR-FTIR spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption frequencies and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry on the molecular ion to obtain fragmentation data for structural confirmation.

Conclusion

While this compound is commercially available and holds potential for research and development, detailed public information regarding its spectroscopic characterization and a validated synthetic protocol is scarce. Researchers working with this compound will likely need to perform their own characterization. The information and general procedures outlined in this guide are intended to provide a foundational understanding for such work.

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a key intermediate in pharmaceutical research and drug development, particularly in the field of neuropharmacology.[1] The synthesis is a two-step process commencing with the cyclization of L-lysine to form the chiral intermediate (S)-3-amino-azepan-2-one, followed by the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering a reproducible and scalable method.

Introduction

This compound, also known as (S)-3-(Cbz-amino)-ε-caprolactam, is a valuable building block in the synthesis of various pharmaceutical agents. Its rigid, chiral structure makes it an important component in the development of targeted therapeutics. The following protocols detail a reliable synthetic route starting from the readily available and chiral starting material, L-lysine.

Overall Synthetic Scheme

The synthesis proceeds in two main steps:

  • Cyclization of L-Lysine: L-lysine hydrochloride is cyclized to form (S)-3-amino-azepan-2-one.

  • N-Cbz Protection: The resulting primary amine is protected with a benzyloxycarbonyl group to yield the final product.

Synthesis_Scheme Lysine L-Lysine Hydrochloride Intermediate (S)-3-amino-azepan-2-one Lysine->Intermediate Cyclization Product This compound Intermediate->Product N-Cbz Protection Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Cbz Protection A1 Mix L-Lysine HCl and NaOH in Hexanol A2 Reflux with Dean-Stark Trap (8h) A1->A2 A3 Cool and Filter NaCl A2->A3 A4 Concentrate Filtrate A3->A4 A5 Dissolve in Water and Acidify (pH 6) A4->A5 A6 Crystallize Hydrochloride Salt A5->A6 A7 Neutralize with NaOH in Methanol A6->A7 A8 Filter and Concentrate to get (S)-3-amino-azepan-2-one A7->A8 B1 Dissolve Amine in THF/Water with NaHCO3 A8->B1 Proceed to next step B2 Cool to 0°C and Add Cbz-Cl B1->B2 B3 Stir at 0°C (20h) B2->B3 B4 Aqueous Workup and Extraction with EtOAc B3->B4 B5 Dry and Concentrate B4->B5 B6 Purify by Column Chromatography B5->B6 B7 Obtain this compound B6->B7 Logical_Relationship Start L-Lysine (Chiral Pool) Cyclization Intramolecular Cyclization (Lactam Formation) Start->Cyclization Key Transformation 1 Amine_Protection N-Cbz Protection (Carbamate Formation) Cyclization->Amine_Protection Key Transformation 2 Final_Product Target Molecule (Chiral Intermediate) Amine_Protection->Final_Product

References

Application Notes and Protocols for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a versatile chiral building block with significant applications in pharmaceutical research and development. Its unique structure, featuring a protected amine on a caprolactam ring, makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the nervous system. This document provides detailed application notes and experimental protocols for the use of this compound, focusing on its role as a key precursor in the synthesis of dual neurokinin NK(1)/NK(2) receptor antagonists, a class of drugs with therapeutic potential in respiratory and inflammatory diseases.

Physicochemical Properties

PropertyValueReference
CAS Number 103478-12-2--INVALID-LINK--
Molecular Formula C₁₄H₁₈N₂O₃--INVALID-LINK--
Molecular Weight 262.31 g/mol --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Purity ≥95-99% (GC)--INVALID-LINK--, --INVALID-LINK--
Storage Conditions Store at 0-8°C--INVALID-LINK--

Application: Synthesis of a Dual Neurokinin NK(1)/NK(2) Receptor Antagonist (DNK333)

This compound is a critical intermediate in the multi-step synthesis of DNK333, a potent and orally active dual antagonist of neurokinin NK(1) and NK(2) receptors.[1] The following protocol outlines a representative synthetic approach.

Experimental Protocol: Synthesis of a Neurokinin Antagonist Precursor

This protocol describes the deprotection of this compound to yield the free amine, which is a key step for subsequent coupling reactions.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound in methanol.

  • Inerting: Purge the flask with an inert gas (Argon or Nitrogen).

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place it in a Parr hydrogenator. Evacuate the flask and refill with hydrogen gas (repeat 3 times).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-3-aminoazepan-2-one.

  • Purification (if necessary): The crude product can be purified by column chromatography or recrystallization if required.

The resulting (S)-3-aminoazepan-2-one is then used in subsequent amide coupling steps to build the final neurokinin antagonist molecule.

Quantitative Data: Biological Activity of DNK333

The following table summarizes the in vitro and in vivo activity of DNK333, a dual NK(1)/NK(2) receptor antagonist synthesized using a derivative of this compound.

ParameterValueSpeciesAssayReference
NK(1) Receptor Affinity (pKi) 8.38Human (cloned)Radioligand Binding[1]
NK(2) Receptor Affinity (pKi) 8.02Human (cloned)Radioligand Binding[1]
In vivo Efficacy Inhibition of Substance P- and Neurokinin A-induced bronchoconstrictionGuinea pigs and Squirrel monkeysPharmacological models[1]

Visualizations

Neurokinin Receptor Signaling Pathway and Inhibition

The following diagram illustrates the signaling cascade initiated by the activation of NK(1) and NK(2) receptors by their endogenous ligands, Substance P and Neurokinin A, respectively. It also shows the point of intervention for a dual antagonist like DNK333. Tachykinin receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).[2]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SP Substance P NK1R NK1 Receptor SP->NK1R binds NKA Neurokinin A NK2R NK2 Receptor NKA->NK2R binds Gq11 Gq/11 NK1R->Gq11 activates NK2R->Gq11 activates DNK333 DNK333 (Dual Antagonist) DNK333->NK1R blocks DNK333->NK2R blocks PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Physiological_Response Physiological Response (e.g., Bronchoconstriction, Inflammation) Ca2->Physiological_Response PKC->Physiological_Response

Caption: Neurokinin receptor signaling pathway and its inhibition by a dual antagonist.

Experimental Workflow for Synthesis and Evaluation

This diagram outlines the general workflow from the starting material, this compound, to the synthesis of a dual neurokinin receptor antagonist and its subsequent biological evaluation.

G A This compound (Starting Material) B Deprotection (e.g., Hydrogenolysis) A->B C (S)-3-aminoazepan-2-one (Key Intermediate) B->C D Multi-step Synthesis (Amide Couplings, etc.) C->D E Dual NK1/NK2 Antagonist (e.g., DNK333) D->E F In Vitro Assays (Receptor Binding, Functional Assays) E->F G In Vivo Studies (Pharmacological Models) E->G H Data Analysis (pKi, Efficacy) F->H G->H

Caption: General workflow for the synthesis and evaluation of a neurokinin antagonist.

Safety Information

This compound should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral intermediate for the synthesis of pharmacologically active compounds, particularly dual neurokinin NK(1)/NK(2) receptor antagonists. The protocols and data presented here provide a framework for its application in drug discovery and development, highlighting its importance in the creation of novel therapeutics for a range of disorders.

References

Application Notes: The Role of Benzyl (S)-(2-oxoazepan-3-YL)carbamate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a pivotal chiral building block in the asymmetric synthesis of neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, a G-protein coupled receptor, has a high affinity for the neuropeptide Substance P. Antagonists of this receptor, such as Aprepitant, are clinically significant for their antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting. The (S)-configuration of the 3-amino-azepan-2-one core, provided by this starting material, is crucial for the pharmacological activity of these antagonists. This document outlines the application of this compound in the synthesis of key intermediates for NK1 receptor antagonists, providing detailed protocols and workflow visualizations.

Application 1: Synthesis of a Key Morpholine Acetal Intermediate

One of the critical steps in the synthesis of Aprepitant involves the reaction of the protected amino-lactam, this compound, with a chiral morpholine derivative. This process establishes the core structure of the final drug molecule. The protocol below details the reductive amination process to form a key intermediate.

Experimental Protocol: Reductive Amination

This protocol describes the coupling of the deprotected (S)-3-amino-azepan-2-one (derived from the title carbamate) with a chiral aldehyde to form a crucial morpholine-containing intermediate.

  • Deprotection of Carbamate: The benzyl carbamate protecting group is first removed from this compound via hydrogenolysis. The carbamate (1.0 eq) is dissolved in methanol and hydrogenated over 10% Palladium on carbon (Pd/C) at 50 psi of H2 for 4-6 hours.

  • Reaction Mixture Preparation: The resulting crude (S)-3-amino-azepan-2-one is dissolved in dichloromethane (DCM).

  • Aldehyde Addition: (R)-2-(1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-oxomorpholine-4-carbaldehyde (1.1 eq) is added to the solution.

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) is added portion-wise to the mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes typical quantitative data for the reductive amination step.

ParameterValue
Starting MaterialThis compound
Key ReagentSodium triacetoxyborohydride (NaBH(OAc)3)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 18 hours
Typical Isolated Yield85% - 92%
Purity (by HPLC)>98%

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis, from the protected starting material to the coupled intermediate product.

G cluster_0 Protocol Steps A This compound B (S)-3-amino-azepan-2-one (Deprotected Intermediate) A->B 1. Hydrogenolysis (H2, Pd/C) D Coupled Intermediate (NK1 Antagonist Precursor) B->D 2. Reductive Amination (NaBH(OAc)3, DCM) C Chiral Aldehyde C->D E Final NK1 Antagonist (e.g., Aprepitant) D->E Further Synthetic Steps

Caption: Synthetic pathway from the carbamate to an NK1 antagonist.

Mechanism of Action: NK1 Receptor Signaling Pathway

Neurokinin-1 (NK1) receptor antagonists function by blocking the signaling cascade initiated by Substance P. Understanding this pathway is essential for drug development and mechanism-of-action studies.

Signaling Pathway Overview

  • Ligand Binding: The endogenous ligand, Substance P, binds to the NK1 receptor, a G-protein coupled receptor (GPCR) of the Gq/11 family.

  • G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • Downstream Cascade: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the neuronal excitation and signaling associated with emesis and pain.

  • Antagonist Action: An NK1 antagonist, synthesized from precursors like this compound, competitively binds to the NK1 receptor, preventing Substance P from binding and thereby inhibiting the entire downstream signaling cascade.

Visualized Signaling Pathway

The diagram below illustrates how an NK1 receptor antagonist blocks the Substance P signaling pathway.

G cluster_0 Cell Membrane cluster_1 cluster_2 NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P (Ligand) SP->NK1R Binds & Activates Antagonist NK1 Antagonist (e.g., Aprepitant) Antagonist->NK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation (Emesis Signal) Ca->Response PKC->Response

Caption: NK1 receptor signaling and the inhibitory action of an antagonist.

Application Notes and Protocols for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (S)-(2-oxoazepan-3-YL)carbamate is a pivotal chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its unique structure, featuring a seven-membered lactam ring, provides a valuable scaffold for the development of novel therapeutics.[2] The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be readily removed under specific conditions, making it an ideal choice for multi-step syntheses.[3]

This document provides detailed application notes and experimental protocols for the synthesis of this compound, as well as an overview of its role in the development of neurokinin receptor antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 103478-12-2[4]
Molecular Formula C₁₄H₁₈N₂O₃[4]
Molecular Weight 262.3 g/mol [4]
Appearance White solid
Melting Point 116 °C[4]
Storage Temperature 2-8°C[4]

Applications in Pharmaceutical Synthesis

This compound is a key building block in the synthesis of complex molecules, most notably in the development of neurokinin (tachykinin) NK₁/NK₂ receptor antagonists. One such example is the potent and orally active dual antagonist DNK333. The synthesis of DNK333, starting from commercially available optically active materials, highlights the importance of this intermediate in achieving high enantiomeric purity in the final drug substance.

Experimental Protocols

The synthesis of this compound is typically a two-step process, starting from the commercially available precursor (S)-3-aminoazepan-2-one. The general workflow involves the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Step 1: Synthesis of (S)-3-aminoazepan-2-one (Precursor)

While (S)-3-aminoazepan-2-one is commercially available, a representative synthetic route starting from L-Lysinol is summarized below. This provides context for the origin of the chiral center.

ParameterValue
Starting Material L-Lysinol
Key Transformation Cyclization
Product (S)-3-aminoazepan-2-one
Typical Yield 50-70%
Typical Purity >95%
Step 2: N-Cbz Protection of (S)-3-aminoazepan-2-one

This protocol describes the protection of the primary amine of (S)-3-aminoazepan-2-one using benzyl chloroformate under Schotten-Baumann conditions.[3][5]

Materials:

  • (S)-3-aminoazepan-2-one (1.0 equiv)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl) (1.05 - 1.2 equiv)

  • Water

  • Ethyl acetate or Diethyl ether (for extraction)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-aminoazepan-2-one in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. Adjust the pH of the solution to between 8 and 10.[3]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 1M HCl, water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain this compound.

Quantitative Data Summary:

ParameterValue
Starting Material (S)-3-aminoazepan-2-one
Reagent Benzyl chloroformate
Base Sodium Carbonate / Bicarbonate
Solvent Water / Organic Solvent
Reaction Temperature 0-5 °C initially, then room temperature
Reaction Time 2-4 hours
Product This compound
Typical Yield High (specific yield dependent on optimization)
Purity >97% after chromatography

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Cbz Protection start L-Lysinol cyclization Cyclization start->cyclization precursor (S)-3-aminoazepan-2-one cyclization->precursor dissolution Dissolution in aq. Base (pH 8-10) precursor->dissolution cooling Cooling to 0-5°C dissolution->cooling addition Slow addition of Benzyl Chloroformate cooling->addition reaction Reaction at RT (2-4h) addition->reaction workup Extraction & Washing reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Neurokinin Receptor Signaling Pathway

This compound is an intermediate in the synthesis of neurokinin receptor antagonists. These receptors, NK₁ and NK₂, are G protein-coupled receptors (GPCRs) involved in various physiological processes.[6][7] The binding of their endogenous ligands, Substance P (for NK₁) and Neurokinin A (for NK₂), initiates a signaling cascade.[6]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand Substance P / Neurokinin A receptor NK1/NK2 Receptor (GPCR) ligand->receptor Binding g_protein Gq/11 & Gs receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates ac Adenylate Cyclase (AC) g_protein->ac Activates pip2 PIP2 plc->pip2 Hydrolyzes atp ATP ac->atp Converts ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) ca2->cellular_response pkc->cellular_response camp cAMP atp->camp camp->cellular_response

Caption: Neurokinin 1/2 receptor signaling pathway.

References

Stereoselective Synthesis of (S)-3-Amino-Azepan-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (S)-3-amino-azepan-2-one and its derivatives. This chiral lactam is a valuable building block in medicinal chemistry, serving as a key intermediate for the development of novel therapeutic agents. The methods outlined below focus on achieving high stereochemical control, a critical aspect in the synthesis of pharmacologically active molecules.

Overview of Synthetic Strategies

The stereoselective synthesis of (S)-3-amino-azepan-2-one derivatives can be achieved through several strategic approaches. The choice of method often depends on factors such as the availability of starting materials, desired scale of synthesis, and the specific derivative being targeted. Key strategies include:

  • Synthesis from Chiral Pool Starting Materials: Utilizing readily available chiral molecules, such as amino acids or their derivatives, to construct the chiral lactam core. This is often a straightforward and cost-effective approach.

  • Biocatalytic Asymmetric Amination: Employing enzymes, such as ω-transaminases, to introduce the amino group stereoselectively onto a prochiral precursor. This method offers high enantioselectivity under mild reaction conditions.[1]

  • Asymmetric Hydrogenation: Using chiral metal catalysts to stereoselectively reduce a suitable prochiral enamine or related precursor to the desired chiral amine.

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal to yield the enantiomerically enriched product.[2]

This document will provide a detailed protocol for the synthesis of (S)-3-amino-azepan-2-one from a chiral pool starting material, L-lysinol, and discuss the principles of alternative biocatalytic methods.

Synthesis of (S)-3-Amino-Azepan-2-one from L-Lysinol

This method utilizes the readily available chiral starting material, L-lysinol, which is derived from the natural amino acid L-lysine. The synthesis proceeds in two main steps: cyclization of L-lysinol to form the lactam ring, followed by an optional N-alkylation to generate derivatives.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-3-aminoazepan-2-one and its N-methyl derivative. These values are based on reported transformations for similar compounds and should be considered as targets for optimization.[3]

StepReactionStarting MaterialProductTypical Yield (%)Typical Purity (%)
1CyclizationL-Lysinol(S)-3-aminoazepan-2-one50-70>95
2N-Methylation(S)-3-aminoazepan-2-one(S)-3-amino-1-methylazepan-2-oneNot specified>95
Experimental Protocols

Step 1: Synthesis of (S)-3-aminoazepan-2-one via Cyclization of L-Lysinol

This protocol describes the intramolecular cyclization of L-lysinol to form the seven-membered lactam ring. This transformation is typically achieved through an oxidation-lactamization cascade.

Materials:

  • L-Lysinol

  • Oxidizing agent (e.g., Manganese dioxide, Dess-Martin periodinane)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • To a solution of L-lysinol (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere, add the oxidizing agent (excess, e.g., 5-10 eq of MnO₂) in portions at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent and its byproducts. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford pure (S)-3-aminoazepan-2-one.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

  • The enantiomeric purity should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Step 2: Synthesis of (S)-3-amino-1-methylazepan-2-one via N-Methylation

This protocol describes the selective methylation of the lactam nitrogen of (S)-3-aminoazepan-2-one.

Materials:

  • (S)-3-aminoazepan-2-one

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Sodium hydride, Potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran, Dimethylformamide)

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., Saturated ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in an anhydrous polar aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C and add the base (e.g., 1.1 eq of NaH) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the methylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-3-amino-1-methylazepan-2-one.

Characterization:

  • Confirm the structure of the N-methylated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Verify the retention of stereochemical integrity using chiral HPLC.

Alternative Synthetic Strategy: Biocatalytic Asymmetric Amination

An alternative and highly stereoselective approach for the synthesis of chiral amines is the use of ω-transaminases (ω-TAs).[1] These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. For the synthesis of (S)-3-amino-azepan-2-one derivatives, a prochiral ketone precursor would be required.

The general workflow for a biocatalytic asymmetric amination is as follows:

Biocatalytic_Amination ProchiralKetone Prochiral Ketone (e.g., azepane-2,3-dione derivative) OmegaTA ω-Transaminase (ω-TA) + PLP cofactor ProchiralKetone->OmegaTA AmineDonor Amine Donor (e.g., Isopropylamine) AmineDonor->OmegaTA Product (S)-3-Amino-azepan-2-one Derivative OmegaTA->Product Byproduct Ketone Byproduct (e.g., Acetone) OmegaTA->Byproduct

Caption: Biocatalytic synthesis of (S)-3-amino-azepan-2-one derivatives.

Key Considerations for Biocatalytic Synthesis:

  • Enzyme Selection: A suitable ω-transaminase that accepts the prochiral ketone substrate and exhibits the desired (S)-selectivity must be identified or engineered.

  • Reaction Equilibrium: The transamination reaction is often reversible. To drive the reaction towards product formation, an excess of the amine donor is typically used, or a system for byproduct removal is implemented.

  • Process Optimization: Parameters such as pH, temperature, substrate and enzyme loading, and co-solvent concentration need to be optimized to achieve high conversion and selectivity.

While a specific protocol for the ω-transaminase-mediated synthesis of (S)-3-amino-azepan-2-one is not detailed here, the general principles outlined provide a basis for developing such a process. The use of engineered enzymes has shown promise for the synthesis of various chiral N-heterocyclic amines with high stereoselectivity.[1]

Conclusion

The stereoselective synthesis of (S)-3-amino-azepan-2-one derivatives is achievable through multiple synthetic routes. The protocol detailed in this document, starting from the chiral pool material L-lysinol, represents a practical and accessible method for laboratory-scale synthesis.[3] For larger-scale and more sustainable manufacturing, the exploration of biocatalytic methods using ω-transaminases presents a highly attractive alternative, offering the potential for high enantioselectivity and mild reaction conditions. Researchers and drug development professionals are encouraged to consider these approaches in their efforts to synthesize novel chiral molecules for therapeutic applications.

References

Application Notes: Protocols for Cbz Deprotection of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly within peptide synthesis and complex molecule construction in drug development.[1][2] Its stability across a range of chemical conditions and the variety of methods for its removal allow for its use in intricate, multi-step synthetic pathways.[1] The selection of a deprotection protocol is critical and is determined by the substrate's molecular architecture, the presence of other functional groups, and the reaction scale.[1] This document provides a comprehensive overview of prevalent and effective techniques for the removal of the Cbz protecting group from Benzyl (S)-(2-oxoazepan-3-YL)carbamate, offering detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method.

Comparative Overview of Deprotection Methodologies

The primary methods for Cbz group removal can be classified into catalytic hydrogenolysis, acid-mediated cleavage, and other specialized reductive techniques. Each method presents a unique reactivity and chemoselectivity profile.

  • Catalytic Hydrogenolysis: This is the most frequently utilized method for Cbz deprotection due to its mild reaction conditions and high yields.[1] The process involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[1]

  • Catalytic Transfer Hydrogenolysis: As a safer alternative to using flammable hydrogen gas, this method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[1]

  • Acid-Mediated Cleavage: Strong acids, such as hydrogen bromide in acetic acid, can effectively cleave the Cbz group. This approach is particularly advantageous for substrates containing functional groups that are sensitive to hydrogenation.[1]

Data Presentation: Summary of Cbz Deprotection Techniques

Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/C, in Methanol or EthanolMild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1]
Catalytic Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, in MethanolAvoids the use of flammable H₂ gas, making it safer for larger-scale reactions.[1]May require heating; the hydrogen donor can sometimes introduce impurities.
Acidic Cleavage 33% HBr in Acetic AcidUseful for substrates with functional groups sensitive to hydrogenation.[1]Harsh acidic conditions may not be suitable for all substrates; requires neutralization during work-up.
Alternative Reductive Method NaBH₄, 10% Pd/C, in MethanolVery rapid reaction times, often complete within minutes.[3]The combination of reagents may affect other functional groups.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol describes the deprotection of the Cbz group using hydrogen gas and a palladium on carbon catalyst.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in methanol.

    • Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate) to the solution.[4]

    • Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon).

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 2-3 times.[4]

    • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[4]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.[4]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the filter cake with methanol.[4]

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude (S)-3-aminoazepan-2-one.

Protocol 2: Catalytic Transfer Hydrogenolysis

This protocol provides a convenient alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[4]

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Ammonium Formate

    • Methanol (MeOH)

    • Celite®

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in methanol.

    • Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 3: Acid-Mediated Cleavage

This protocol is suitable for substrates that may be sensitive to hydrogenation.

  • Materials:

    • This compound

    • 33% Hydrogen Bromide in Acetic Acid

    • Glacial Acetic Acid

    • Diethyl ether

  • Procedure:

    • Dissolve the Cbz-protected compound in glacial acetic acid.[1]

    • Add a solution of 33% HBr in acetic acid.

    • Stir the mixture at room temperature for 2 to 16 hours.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, an aqueous work-up with neutralization of the acid may be required, or the product can be precipitated by the addition of diethyl ether.

Visualizations

Cbz_Deprotection_Workflow cluster_methods Deprotection Protocols start This compound (Starting Material) deprotection Cbz Deprotection Method Selection start->deprotection protocol1 Catalytic Hydrogenolysis (H₂, Pd/C) deprotection->protocol1 protocol2 Transfer Hydrogenolysis (Ammonium Formate, Pd/C) deprotection->protocol2 protocol3 Acidic Cleavage (HBr/AcOH) deprotection->protocol3 product (S)-3-aminoazepan-2-one (Final Product) workup Work-up & Purification (Filtration, Extraction, etc.) protocol1->workup protocol2->workup protocol3->workup workup->product

Caption: Workflow for Cbz deprotection of this compound.

Caption: Reaction scheme for catalytic hydrogenolysis of the Cbz-protected amine.

References

Application Note: HPLC Analysis and Purification of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the analytical determination and purification of Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a key intermediate in the synthesis of various pharmaceutical agents, including antiepileptic drugs.[1] The described methods leverage High-Performance Liquid Chromatography (HPLC) for both quantitative analysis and preparative purification. Chiral separation techniques are highlighted due to the stereospecific nature of the target compound. These protocols are designed to be a practical guide for researchers in pharmaceutical analysis, quality control, and drug development.

Introduction

This compound is a chiral molecule whose enantiomeric purity is critical for its intended pharmacological activity and to minimize potential off-target effects. As an intermediate in drug synthesis, robust analytical methods to assess its purity and effective purification protocols are essential. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective analysis and purification of chiral compounds.[2][3] This application note details a robust HPLC method for the analysis and a preparative HPLC method for the purification of this compound.

Analytical HPLC Method

A precise and accurate Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantitative analysis of this compound and its impurities. Given the chiral nature of the compound, a chiral stationary phase is recommended to ensure the separation of enantiomers. The following method is adapted from established protocols for structurally related compounds, such as Brivaracetam and its intermediates.[4]

Experimental Protocol: Analytical HPLC

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phase: A CHIRALPAK® IG-3 column (250 mm x 4.6 mm, 3 µm) or an equivalent amylose-based chiral stationary phase is recommended for enantiomeric separation.[4]

  • Mobile Phase: A mixture of 10 mM Ammonium Bicarbonate buffer and Acetonitrile (50:50, v/v) is a suitable starting point. The exact ratio may need optimization.[4]

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1.0 mg/mL. From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Column CHIRALPAK® IG-3 (250 mm x 4.6 mm, 3 µm)
Mobile Phase 10 mM Ammonium Bicarbonate : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min[4]
Column Temperature 25°C[4]
Detection Wavelength 210 nm[4]
Injection Volume 10 µL
Data Presentation: Analytical HPLC
AnalyteExpected Retention Time (min)Resolution (Rs)Purity (%)
(R)-enantiomer (impurity)To be determined> 1.5To be determined
This compoundTo be determined-To be determined

Note: Retention times are dependent on the specific HPLC system and conditions and should be determined experimentally.

Purification Method: Preparative HPLC

For the isolation and purification of this compound on a larger scale, preparative HPLC is the method of choice. This technique utilizes larger columns and higher flow rates to separate and collect pure fractions of the target compound.

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC System: A preparative HPLC system with a high-pressure gradient pump, an autosampler or manual injector, a larger dimension column, a UV detector, and a fraction collector.

  • Stationary Phase: A preparative column packed with a suitable C18 stationary phase (e.g., 250 mm x 21.2 mm, 10 µm) for general purification or a larger dimension chiral column for enantiomeric purification.

  • Mobile Phase: A gradient of water and acetonitrile is commonly used for reversed-phase preparative HPLC. The gradient program should be optimized based on analytical scale separations. For chiral separations, the mobile phase from the analytical method can be adapted.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., mobile phase or a stronger solvent like methanol) to prepare a concentrated solution for injection.

Chromatographic Conditions:

ParameterValue
Column Preparative C18 (e.g., 250 mm x 21.2 mm, 10 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient To be optimized (e.g., 20-80% B over 30 min)
Flow Rate 20 mL/min
Detection Wavelength 210 nm or 220 nm[5][6]
Injection Volume Dependent on column loading capacity
Data Presentation: Preparative HPLC
FractionCompoundPurity (%)Recovery (%)
1Impurity 1To be determinedTo be determined
2This compound> 98%To be determined
3Impurity 2To be determinedTo be determined

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject Sample C->D E Chiral Column Separation D->E F UV Detection (210 nm) E->F G Chromatogram Generation F->G H Peak Integration & Purity Calculation G->H

Caption: Workflow for the analytical HPLC of this compound.

Purification Workflow

Purification_Workflow A Crude Sample Dissolution B Preparative HPLC Injection A->B C Chromatographic Separation B->C D Fraction Collection C->D E Purity Analysis of Fractions (Analytical HPLC) D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Pure this compound G->H

Caption: General workflow for the preparative HPLC purification of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues during the synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. The following FAQs address common side products and challenges in this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis involves the N-Cbz (benzyloxycarbonyl) protection of (S)-3-amino-ε-caprolactam using benzyl chloroformate (Cbz-Cl). The reaction is a nucleophilic acyl substitution where the primary amine of the caprolactam attacks the carbonyl carbon of benzyl chloroformate, leading to the formation of the desired carbamate and hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the HCl and drive the reaction to completion.[1]

Q2: I've observed a significant amount of a higher molecular weight byproduct. What could it be and how can I minimize it?

A common side product is the di-Cbz protected amine, where two benzyloxycarbonyl groups attach to the nitrogen atom of the starting material.[1] This occurs when the initially formed carbamate is deprotonated by a strong base, rendering it nucleophilic enough to react with another molecule of benzyl chloroformate.

Troubleshooting Strategies for Di-Cbz Protection:

ParameterRecommendationRationale
Stoichiometry Use a slight excess of benzyl chloroformate (e.g., 1.05-1.2 equivalents).A large excess of the protecting agent can favor the formation of the di-protected product.[1]
Reagent Addition Add benzyl chloroformate slowly to the reaction mixture.Slow addition maintains a low concentration of the electrophile, disfavoring the second addition.[1]
Temperature Maintain a low reaction temperature (e.g., 0 °C).Lower temperatures can help control the reaction rate and improve selectivity.[1]
Base Selection Use a weaker base such as sodium bicarbonate instead of strong bases like sodium hydroxide.[1]Weaker bases are less likely to deprotonate the mono-Cbz protected product, thus preventing the second protection reaction.[1]

Q3: My final product is contaminated with benzyl alcohol. What is the source of this impurity and how can I avoid it?

Benzyl alcohol is a common impurity that can arise from the hydrolysis of benzyl chloroformate.[1] Benzyl chloroformate is sensitive to moisture and can react with water to produce benzyl alcohol and carbon dioxide.[2]

Preventing Benzyl Alcohol Formation:

ParameterRecommendationRationale
Reagent Quality Use fresh or properly stored benzyl chloroformate.Old or improperly stored reagents may have already partially hydrolyzed. Yellowing of the reagent can indicate decomposition.[1]
Reaction Conditions Ensure anhydrous (dry) reaction conditions.The absence of water will prevent the hydrolysis of benzyl chloroformate.
Work-up Perform the aqueous work-up quickly and at a low temperature.Minimizing contact time with water during extraction and washing can reduce hydrolysis.
Purification Purify the final product using column chromatography.Benzyl alcohol can typically be separated from the desired product through silica gel chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Dissolve (S)-3-amino-ε-caprolactam in a suitable solvent (e.g., a mixture of THF and water).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as sodium bicarbonate (NaHCO₃).[3]

  • Slowly add benzyl chloroformate (1.05-1.2 equivalents) to the stirred solution while maintaining the temperature at 0 °C.[1]

  • Allow the reaction to stir at 0 °C for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the desired reaction pathway, common side reactions, and a troubleshooting workflow.

reaction_pathway A (S)-3-amino-ε-caprolactam C This compound (Desired Product) A->C + Cbz-Cl + Base B Benzyl Chloroformate (Cbz-Cl) B->C D Di-Cbz Protected Product (Side Product) B->D E Benzyl Alcohol (Side Product) B->E + H₂O C->D + Cbz-Cl + Strong Base F Water (H₂O) F->E

Caption: Reaction scheme for the synthesis of this compound and major side products.

troubleshooting_workflow start Reaction Start check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity desired_product Desired Product is Major Component check_purity->desired_product Yes high_mw High MW Side Product Observed (Di-Cbz Protection) check_purity->high_mw No, High MW Impurity benzyl_alcohol Benzyl Alcohol Impurity Observed check_purity->benzyl_alcohol No, Benzyl Alcohol Impurity low_yield Low Yield / Incomplete Reaction check_purity->low_yield No, Low Yield purify Purify Product (Column Chromatography) desired_product->purify end_good Pure Product purify->end_good optimize_high_mw Optimize Reaction: - Control Stoichiometry - Slow Reagent Addition - Lower Temperature - Use Weaker Base high_mw->optimize_high_mw optimize_high_mw->start Re-run Reaction optimize_benzyl_alcohol Optimize Reaction: - Use Fresh Cbz-Cl - Anhydrous Conditions - Quick Work-up benzyl_alcohol->optimize_benzyl_alcohol optimize_benzyl_alcohol->start Re-run Reaction optimize_low_yield Optimize Reaction: - Check Reagent Quality - Increase Reaction Time - Ensure Proper Mixing low_yield->optimize_low_yield optimize_low_yield->start Re-run Reaction

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.

References

Technical Support Center: Optimization of Cbz-Protection for 3-Aminoazepan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-benzyloxycarbonyl (Cbz) protection of 3-aminoazepan-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the Cbz-protection of 3-aminoazepan-2-one in a question-and-answer format.

Question 1: Why is the yield of my Cbz-protected 3-aminoazepan-2-one consistently low?

Answer: Low yields can stem from several factors. Consider the following potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. Ensure the stirring is efficient to promote contact between reactants.

  • Suboptimal pH: The pH of the reaction mixture is critical for efficient Cbz protection.[1]

    • Solution: Maintain a pH between 8 and 10.[1] A pH that is too low can lead to the decomposition of benzyl chloroformate (Cbz-Cl), while a pH that is too high may cause racemization if the starting material is chiral.[1] Using a buffer system, such as a 2:1 mixture of sodium carbonate and sodium bicarbonate, can help maintain the optimal pH range.[1]

  • Decomposition of Cbz-Cl: Benzyl chloroformate is sensitive to moisture and can decompose.[2]

    • Solution: Use a fresh bottle of Cbz-Cl or purify it before use. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solubility of Starting Material: If 3-aminoazepan-2-one is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a suitable solvent or solvent mixture that dissolves the starting material. Common solvents for Cbz-protection include mixtures of water with organic solvents like THF or dioxane.

Question 2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are they and how can I minimize them?

Answer: The formation of side products is a common issue. Here are some likely culprits and how to address them:

  • Di-Cbz Protected Product: If there are other nucleophilic sites in your starting material, they may also react with Cbz-Cl. For 3-aminoazepan-2-one, the primary amine is the most reactive site. Over-reaction is less likely but possible under harsh conditions.

    • Solution: Use a controlled amount of Cbz-Cl (typically 1.1 to 1.5 equivalents).[3] Add the Cbz-Cl dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.

  • Benzyl Alcohol: This can form from the decomposition of Cbz-Cl in the presence of water.

    • Solution: While some decomposition is unavoidable in aqueous conditions, minimizing the reaction time once the starting material is consumed can help. Benzyl alcohol can typically be removed during aqueous work-up and purification.

  • Unreacted Starting Material: This will be present if the reaction is incomplete.

    • Solution: Refer to the solutions for "Incomplete Reaction" in Question 1.

Question 3: The purification of my Cbz-protected product is difficult. What are the best practices?

Answer: The introduction of the Cbz group often makes the product easier to crystallize.[1] However, purification can still be challenging.

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is necessary to remove inorganic salts and water-soluble impurities.

    • Procedure: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, and finally with brine.

  • Chromatography: If the product is not pure after work-up, silica gel column chromatography is a common purification method.

    • Solvent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis.

  • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Solvent Selection: Test various solvents or solvent mixtures to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Cbz-protection?

A1: The Cbz-protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. The reaction produces hydrochloric acid as a byproduct, which needs to be neutralized by a base.[4]

Q2: What are the standard reaction conditions for Cbz-protection?

A2: The most common method involves reacting the amine with benzyl chloroformate under alkaline conditions.[1] This is often referred to as the Schotten-Baumann reaction.[3] Key parameters include the choice of base, solvent, and temperature.

Q3: Which base should I use for the reaction?

A3: Inorganic bases like sodium carbonate or sodium bicarbonate are commonly used, often in an aqueous solution.[3] Organic bases such as triethylamine or diisopropylethylamine can also be employed, typically in an organic solvent like dichloromethane.[4] The choice of base can depend on the solubility of your starting material and the desired reaction conditions.

Q4: What is the optimal temperature for the Cbz-protection reaction?

A4: The reaction is typically carried out at a low temperature, such as 0 °C, especially during the addition of the benzyl chloroformate.[3] This helps to control the exothermic nature of the reaction and minimize the formation of side products. The reaction may then be allowed to warm to room temperature and stirred until completion.

Q5: Are there any safety precautions I should be aware of when using benzyl chloroformate?

A5: Yes, benzyl chloroformate is a corrosive and lachrymatory chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also moisture-sensitive and can decompose to produce toxic gases.

Data Presentation

Table 1: General Optimization of Reaction Conditions for Cbz-Protection of Amines

ParameterCondition 1Condition 2Condition 3Expected Outcome & Remarks
Base NaHCO₃ / H₂ONa₂CO₃ / H₂OTriethylamine (TEA) / CH₂Cl₂NaHCO₃ is a mild base. Na₂CO₃ is stronger and can be more effective but may increase the risk of side reactions. TEA is an organic base suitable for reactions in organic solvents.
Solvent THF/WaterDioxane/WaterCH₂Cl₂Aqueous solvent mixtures are common for the Schotten-Baumann reaction. CH₂Cl₂ is used with organic bases.
Temperature 0 °C to Room Temp.0 °CRoom TemperatureStarting the reaction at 0 °C is recommended to control the initial exotherm. The reaction can then proceed at room temperature.
Equivalents of Cbz-Cl 1.1 eq1.5 eq2.0 eqUsing a slight excess of Cbz-Cl (1.1-1.5 eq) is typical to ensure full conversion of the starting material. A large excess can lead to side products.
Reaction Time 2-4 hours8-12 hours24 hoursReaction time should be monitored by TLC or LC-MS to determine the point of completion.

Experimental Protocols

General Protocol for Cbz-Protection of 3-Aminoazepan-2-one

  • Dissolution of Starting Material: In a round-bottom flask, dissolve 3-aminoazepan-2-one (1.0 equivalent) in a suitable solvent mixture (e.g., 2:1 THF/water).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add the base (e.g., sodium bicarbonate, 2.0-3.0 equivalents) to the solution with vigorous stirring.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-Cbz-3-aminoazepan-2-one.

Visualizations

Reaction_Pathway Cbz-Protection of 3-Aminoazepan-2-one cluster_reactants Reactants cluster_conditions Conditions 3-Aminoazepan-2-one 3-Aminoazepan-2-one Product N-Cbz-3-aminoazepan-2-one 3-Aminoazepan-2-one->Product Nucleophilic Attack Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Product Base Base (e.g., NaHCO3) Base->Product Neutralizes HCl Solvent Solvent (e.g., THF/H2O) Solvent->Product Temp 0 °C to RT Temp->Product Byproduct HCl Experimental_Workflow General Experimental Workflow Start Dissolve 3-aminoazepan-2-one and add base Add_CbzCl Add Cbz-Cl at 0 °C Start->Add_CbzCl React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_CbzCl->React Workup Aqueous Work-up (Extraction and Washes) React->Workup Dry Dry and Concentrate Workup->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify End Pure N-Cbz-3-aminoazepan-2-one Purify->End Troubleshooting_Logic Troubleshooting Decision Tree Problem Low Yield or Impure Product Check_Completion Is the reaction complete? Problem->Check_Completion Check_Purity Are there side products? Problem->Check_Purity Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Product Formation Check_Purity->Side_Products Yes Solution_Time Increase reaction time and/or temperature Incomplete->Solution_Time Solution_Stoichiometry Check stoichiometry and reagent quality Incomplete->Solution_Stoichiometry Side_Products->Solution_Stoichiometry Solution_Conditions Optimize pH and control temperature Side_Products->Solution_Conditions

References

Stability issues of Benzyl (S)-(2-oxoazepan-3-YL)carbamate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Benzyl (S)-(2-oxoazepan-3-YL)carbamate in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from its carbamate functional group. This group is susceptible to hydrolysis under both acidic and basic conditions. Additionally, like many organic molecules, it can be sensitive to elevated temperatures and prolonged exposure to light. The recommended storage condition of 2-8°C for the solid compound suggests that thermal degradation is a potential issue.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents such as DMSO, DMF, acetonitrile, and THF are preferred for dissolving carbamates to minimize hydrolysis. Protic solvents, especially water and alcohols like methanol and ethanol, can participate in hydrolysis, leading to degradation of the compound.

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathway is the hydrolysis of the carbamate bond. This would likely yield (S)-3-aminoazepan-2-one, benzyl alcohol, and carbon dioxide. Under thermal stress, other degradation pathways may become relevant.

Q4: How should I prepare stock solutions of this compound for my experiments?

A4: It is recommended to prepare fresh stock solutions in a suitable aprotic solvent like DMSO or acetonitrile. If aqueous buffers are required for the experiment, the stock solution should be added to the aqueous medium immediately before use to minimize the duration of exposure to protic conditions.

Q5: My experimental results are inconsistent. Could this be due to compound instability?

A5: Yes, inconsistent results in biological or chemical assays are a common sign of compound instability.[1] Degradation of the compound over the course of the experiment can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate data.[1] It is crucial to assess the stability of the compound under your specific experimental conditions.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency over time in an aqueous buffer. Hydrolysis: The carbamate is likely degrading in the aqueous environment.- Prepare fresh solutions immediately before each experiment.- Minimize the time the compound spends in aqueous buffer.- If possible, lower the pH of the buffer to be slightly acidic (pH 4-6), as carbamates are often more stable under mildly acidic to neutral conditions compared to basic conditions.- Perform a stability study in your specific buffer to quantify the degradation rate (see Experimental Protocols).
Precipitation of the compound in aqueous media. Poor Solubility: this compound may have limited solubility in aqueous solutions.- Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your assay and does not exceed the recommended percentage (typically <1%).- Use a co-solvent if permissible in your experimental setup.- Determine the solubility of the compound in your specific aqueous medium before conducting experiments.
Unexpected peaks in HPLC or LC-MS analysis. Degradation: The presence of new peaks indicates the formation of degradation products.- Identify the degradation products using LC-MS to confirm the degradation pathway (e.g., hydrolysis).- Review your sample preparation and handling procedures to identify potential causes of degradation (e.g., prolonged exposure to light, high temperature, or incompatible solvents).- Implement the corrective actions for hydrolysis or other degradation pathways as described in this guide.
Variability between different batches of the compound. Impurity Profile: Different synthesis batches may have varying levels of impurities that could affect the experiment or the compound's stability.- Obtain a certificate of analysis for each batch to check for purity.- If possible, re-purify the compound.- Qualify each new batch with a simple stability test before use in critical experiments.[2]

Illustrative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is illustrative and based on the general chemical properties of carbamates. Actual stability should be determined experimentally under your specific conditions.

Condition Solvent/Medium Temperature Duration Expected % Remaining Primary Degradation Pathway
Acidic 0.1 M HCl in 50% Acetonitrile/Water40°C24 hours< 70%Acid-catalyzed hydrolysis
Neutral PBS (pH 7.4)37°C24 hours~ 85-95%Neutral hydrolysis
Basic 0.1 M NaOH in 50% Acetonitrile/Water25°C8 hours< 50%Base-catalyzed hydrolysis
Thermal DMSO60°C48 hours~ 90%Thermal decomposition
Photochemical Acetonitrile25°C (UV light exposure)24 hours~ 80-90%Photodegradation

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Analysis

This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation for Stability Study:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • To initiate the stability test, dilute the stock solution to a final concentration of 50 µg/mL in the desired test solution (e.g., pH 4 buffer, pH 7.4 buffer, pH 9 buffer).

  • Incubate the samples under the desired conditions (e.g., 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.

  • Quench any further degradation by diluting the aliquot 1:1 with the initial mobile phase composition (90% A, 10% B).

  • Analyze the samples by HPLC-UV.

4. Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[3]

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours, then dissolve in acetonitrile for analysis.[3]

  • Photodegradation: Expose a solution of the compound in acetonitrile (100 µg/mL) to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • Before injection, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analyze by the developed HPLC-UV method and preferably by LC-MS to identify the mass of the degradation products.

Visualizations

cluster_products Degradation Products compound This compound hydrolysis Hydrolysis (Acidic/Basic/Neutral) compound->hydrolysis thermal Thermal Degradation compound->thermal photo Photodegradation compound->photo amino_lactone (S)-3-aminoazepan-2-one hydrolysis->amino_lactone Major benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol Major co2 CO2 hydrolysis->co2 Major other_degradants Other Degradants thermal->other_degradants Potential photo->other_degradants Potential

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution (in Aprotic Solvent) dilute Dilute to 50 µg/mL in Test Solution prep_stock->dilute incubate Incubate under Stress Conditions (Temp, pH, Light) dilute->incubate aliquot Withdraw Aliquots at Time Points incubate->aliquot quench Quench and Dilute aliquot->quench hplc Analyze by HPLC-UV/LC-MS quench->hplc data Calculate % Remaining and Identify Degradants hplc->data

Caption: Experimental workflow for stability testing.

start Inconsistent Experimental Results? check_purity Check Compound Purity and Identity (CoA, Re-analysis) start->check_purity is_pure Is Compound Pure? check_purity->is_pure repurify Re-purify or Obtain New Batch is_pure->repurify No check_solubility Assess Solubility in Assay Medium is_pure->check_solubility Yes is_soluble Is Compound Soluble at Test Concentration? check_solubility->is_soluble optimize_sol Optimize Formulation (Co-solvents, etc.) is_soluble->optimize_sol No stability_test Perform Stability Test in Assay Medium is_soluble->stability_test Yes is_stable Is Compound Stable? stability_test->is_stable optimize_assay Optimize Assay Conditions (e.g., shorter duration) is_stable->optimize_assay No consistent_results Consistent Results is_stable->consistent_results Yes optimize_assay->consistent_results

Caption: Troubleshooting decision tree for stability issues.

References

Overcoming challenges in the scale-up synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered during production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Low Yield of Final Product Incomplete reaction: Insufficient reaction time or temperature.- Monitor reaction progress closely using TLC or HPLC. - Gradually increase reaction time and/or temperature in small increments. - Ensure efficient mixing, especially in larger reactors, to improve mass transfer.
Degradation of starting material or product: Presence of moisture, incorrect pH, or prolonged exposure to high temperatures.- Use anhydrous solvents and dry all glassware thoroughly. - Maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Optimize the reaction temperature to a moderate level that promotes the desired reaction without causing degradation.
Poor quality of reagents: Impurities in (S)-3-aminocaprolactam or benzyl chloroformate.- Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Repurify starting materials if necessary.
Formation of Side Products (e.g., Dibenzyl Carbonate, Benzyl Alcohol) Reaction with residual moisture: Benzyl chloroformate can react with water to form benzyl alcohol and subsequently dibenzyl carbonate.- Ensure strict anhydrous conditions throughout the process.
Incorrect stoichiometry: Excess of one reagent can lead to side reactions.- Carefully control the stoichiometry of the reactants. A slight excess of the amine component may be beneficial in some cases to ensure complete consumption of the chloroformate.
Difficult Product Isolation and Purification Product oiling out during crystallization: The product may separate as an oil instead of a crystalline solid.- Optimize the solvent system for crystallization. A mixture of a good solvent and an anti-solvent is often effective. - Control the cooling rate during crystallization; slower cooling can promote the formation of crystals. - Seeding the solution with a small amount of pure crystalline product can induce crystallization.
Emulsion formation during workup: Can make phase separation difficult.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and break the emulsion. - Filter the mixture through a pad of celite.
Inconsistent Results Between Batches Variability in raw material quality: Purity and moisture content of starting materials and solvents can differ.- Establish strict quality control specifications for all incoming materials.
Poor process control: Inconsistent temperature, addition rates, or mixing speeds.- Implement and adhere to a detailed Standard Operating Procedure (SOP). - Calibrate all monitoring equipment regularly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the N-benzyloxycarbonylation of (S)-3-aminocaprolactam?

A1: The reaction is typically carried out at a low temperature, often between 0°C and room temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can help to control the initial exotherm and minimize the formation of byproducts.

Q2: Which base is most suitable for this reaction at scale?

A2: An inorganic base such as sodium carbonate or potassium carbonate is commonly used in a biphasic system (e.g., dichloromethane/water or ethyl acetate/water). These are cost-effective and easily removed during workup. Organic bases like triethylamine can also be used, but their removal may be more complex on a large scale.

Q3: How can I effectively remove unreacted benzyl chloroformate and its byproducts?

A3: Unreacted benzyl chloroformate can be quenched with an aqueous solution of a mild base like sodium bicarbonate. The resulting benzyl alcohol and dibenzyl carbonate can be removed during the aqueous workup and subsequent crystallization or chromatographic purification of the final product.

Q4: What are the critical safety precautions for the scale-up of this synthesis?

A4: Benzyl chloroformate is a lachrymator and is corrosive. The reaction should be performed in a well-ventilated fume hood or a contained reactor system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Care should be taken during the quenching of benzyl chloroformate as carbon dioxide gas is evolved.

Experimental Protocols

N-Benzyloxycarbonylation of (S)-3-aminocaprolactam

Materials:

  • (S)-3-aminocaprolactam

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a stirred solution of (S)-3-aminocaprolactam (1.0 equivalent) in a mixture of dichloromethane and water (e.g., 2:1 v/v) at 0°C, add sodium carbonate (2.0-2.5 equivalents).

  • Slowly add benzyl chloroformate (1.05-1.1 equivalents) dropwise to the vigorously stirred mixture, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting amine.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes. Note that these values may need to be optimized for your specific equipment and scale.

Parameter Value
Scale 100 g
(S)-3-aminocaprolactam 100 g
Benzyl Chloroformate ~140 g
Sodium Carbonate ~180 g
Solvent Volume (DCM) 1 L
Reaction Temperature 0°C to 25°C
Reaction Time 4-6 hours
Typical Crude Yield >90%
Purity after Crystallization >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. (S)-3-aminocaprolactam, Na2CO3 in DCM/Water @ 0°C addition 2. Add Benzyl Chloroformate reactants->addition stir 3. Stir @ RT addition->stir separation 4. Phase Separation stir->separation extraction 5. Aqueous Extraction with DCM separation->extraction wash 6. Wash with Brine extraction->wash dry 7. Dry over MgSO4 wash->dry concentrate 8. Concentrate dry->concentrate crystallization 9. Crystallization (Ethyl Acetate/Hexane) concentrate->crystallization

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes degradation Degradation? low_yield->degradation No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reagents Check Reagent Quality incomplete_reaction->check_reagents No anhydrous_conditions Ensure Anhydrous Conditions degradation->anhydrous_conditions Yes

Caption: A simplified decision tree for troubleshooting low product yield.

Avoiding racemization in the synthesis of chiral azepanone intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral azepanone intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to maintaining stereochemical integrity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral azepanone intermediates?

A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemic mixture). In pharmaceutical development, the three-dimensional structure of a molecule is crucial for its biological activity. Different enantiomers of a drug can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic. Therefore, maintaining the desired stereochemistry of chiral azepanone intermediates is essential for the safety and efficacy of the final drug product.

Q2: What is the primary chemical mechanism responsible for racemization in the synthesis of chiral azepanones?

A2: The most common cause of racemization in chiral azepanones is the formation of a planar enol or enolate intermediate at the carbon atom alpha to the carbonyl group. The proton at this chiral center is acidic and can be removed by a base or, in some cases, an acid. Once the planar, achiral enolate is formed, reprotonation can occur from either face of the molecule, leading to a loss of the original stereochemical information and the formation of a racemic mixture.

Q3: Which steps in a typical synthesis of a chiral azepanone are most susceptible to racemization?

A3: Racemization can occur at several stages:

  • During the main bond-forming reaction to create the chiral center: If the reaction conditions are not carefully controlled (e.g., using a strong base, high temperature, or an inappropriate solvent), the intermediate can racemize before the desired transformation is complete.

  • During workup: Using strong acidic or basic aqueous solutions to quench the reaction or during extraction can lead to racemization of the final product.

  • During purification: Standard purification techniques like silica gel chromatography can cause racemization if the silica is acidic or if the elution solvent contains acidic or basic impurities.

Q4: Can the Beckmann rearrangement be used to synthesize chiral azepanones without racemization?

A4: The Beckmann rearrangement, a common method for synthesizing caprolactams (azepanones) from oximes, is a stereospecific reaction. This means the geometry of the starting oxime determines which group migrates, and the configuration of the migrating group is retained. However, the acidic conditions often used for the rearrangement can potentially cause racemization of the oxime precursor before the rearrangement occurs. Therefore, while the rearrangement itself is stereospecific, maintaining the stereochemical purity of the starting material is crucial.

Troubleshooting Guides

Problem 1: Loss of Enantiomeric Excess (% ee) After Base-Catalyzed Alkylation

Symptoms: You start with a chiral azepanone precursor with high % ee, but after performing an alkylation at the alpha-position using a base, the % ee of the product is significantly lower.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Strong, Non-hindered Base A strong, non-hindered base like sodium ethoxide can rapidly establish an equilibrium between the enantiomers through enolate formation. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA). LDA is known to rapidly and irreversibly deprotonate at low temperatures, minimizing the time the enolate exists and can racemize.
High Reaction Temperature Higher temperatures provide more energy to overcome the activation barrier for racemization.[1] Solution: Perform the reaction at low temperatures, typically -78 °C, to slow down the rate of racemization.
Prolonged Reaction Time The longer the enolate intermediate is present, the greater the chance of racemization. Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Protic Solvent Protic solvents can facilitate proton exchange and stabilize intermediates that are prone to racemization. Solution: Use an aprotic solvent like Tetrahydrofuran (THF) to minimize proton exchange.

Quantitative Data on Base and Temperature Effects on Enantiomeric Excess (Illustrative)

BaseTemperature (°C)SolventTime (h)Enantiomeric Excess (% ee)
Sodium Ethoxide25Ethanol445%
Potassium tert-Butoxide0THF275%
LDA-78THF1>98%
DBU25Acetonitrile360%
Problem 2: Racemization During Purification

Symptoms: The crude product shows high % ee, but after purification by silica gel chromatography, the % ee of the isolated product is lower.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Acidic Silica Gel The acidic nature of standard silica gel can catalyze enolization and subsequent racemization. Solution: Neutralize the silica gel by washing it with a solution of a non-nucleophilic base (e.g., triethylamine in the eluent system) and then re-equilibrating with the mobile phase. Alternatively, use a different stationary phase like alumina (basic or neutral).
Acidic or Basic Additives in Eluent Additives in the mobile phase can promote racemization on the column. Solution: If possible, use a neutral eluent system. If an additive is necessary, consider using a buffered system.
Prolonged Column Chromatography The longer the compound is on the column, the more time there is for racemization to occur. Solution: Optimize the chromatography conditions for a faster elution time. Consider alternative purification methods like crystallization.

Experimental Protocols

Protocol 1: Stereoconservative α-Alkylation of a Chiral Azepanone

This protocol is designed to minimize racemization during the alkylation of an N-protected chiral azepanone.

  • Preparation of the Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Enolate Formation:

    • Dissolve the N-protected chiral azepanone (1.0 eq) in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of freshly prepared LDA (1.1 eq) in THF dropwise to the stirred solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C and monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography using neutralized silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis of a 3-Substituted Azepanone

This is a general guideline for developing a chiral HPLC method to determine the enantiomeric excess of a chiral azepanone.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® or Chiralpak® column, as they have broad applicability.[2][3]

  • Mobile Phase Screening:

    • For normal phase HPLC, screen with mixtures of n-hexane and isopropanol (e.g., 90:10, 80:20).[3]

    • For basic compounds, add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape.[3]

    • For acidic compounds, add a small amount of an acidic modifier like trifluoroacetic acid (0.1%).[3]

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the resolution and retention time.

    • If separation is not achieved, try a different alcohol modifier (e.g., ethanol).

    • Vary the flow rate and column temperature to improve peak shape and resolution.

  • Sample Preparation:

    • Dissolve a small amount of the purified azepanone in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Racemization_Pathway cluster_chiral Chiral cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture Chiral_Azepanone (R)-Chiral Azepanone Enolate Planar Enolate Chiral_Azepanone->Enolate + Base - H+ Enolate->Chiral_Azepanone + H+ S_Azepanone (S)-Chiral Azepanone Enolate->S_Azepanone + H+

Mechanism of Base-Catalyzed Racemization

Troubleshooting_Workflow Start Low % ee Observed Reaction_Conditions Check Reaction Conditions Start->Reaction_Conditions Purification Check Purification Method Start->Purification Base Base too Strong/Unhindered? Reaction_Conditions->Base Base Temp Temperature too High? Reaction_Conditions->Temp Temperature Time Reaction Time too Long? Reaction_Conditions->Time Time Solvent Protic Solvent Used? Reaction_Conditions->Solvent Solvent Optimize_Reaction Optimize Reaction Base->Optimize_Reaction Temp->Optimize_Reaction Time->Optimize_Reaction Solvent->Optimize_Reaction Silica Acidic Silica Gel? Purification->Silica Eluent Acidic/Basic Eluent? Purification->Eluent Optimize_Purification Optimize Purification Silica->Optimize_Purification Eluent->Optimize_Purification

Troubleshooting Workflow for Low Enantiomeric Excess

References

Technical Support Center: Synthesis of Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of neurokinin (NK) receptor antagonists. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of neurokinin receptor antagonists?

A1: The synthesis of neurokinin receptor antagonists, particularly those with complex stereochemistry like aprepitant, presents several common challenges:

  • Stereochemical Control: Many NK1 receptor antagonists possess multiple chiral centers. Establishing and maintaining the correct stereochemistry throughout a multi-step synthesis is a primary hurdle. This often involves the use of chiral auxiliaries, asymmetric catalysis, or diastereoselective reactions, which can be sensitive to reaction conditions.

  • Impurity Formation: Side reactions can lead to a variety of impurities, including diastereomers, epimers, and byproducts from starting materials or intermediates. For example, in the synthesis of aprepitant, the formation of diastereomers and a spiro impurity are known issues.

  • Purification: The structural similarity between the desired product and its impurities, especially diastereomers, can make purification by standard techniques like crystallization or chromatography challenging and may lead to significant yield loss.

  • Scale-Up Issues: Synthetic routes that are successful on a laboratory scale may not be readily scalable for industrial production. Challenges in maintaining optimal reaction conditions, ensuring safety, and achieving consistent yields and purity are common.

  • Green Chemistry Considerations: Early synthetic routes for antagonists like aprepitant utilized stoichiometric amounts of expensive and hazardous reagents, generating significant waste. A continual challenge is the development of more environmentally friendly and cost-effective processes.

Q2: How can I control the stereochemistry during the synthesis of aprepitant?

A2: Controlling the three stereogenic centers in aprepitant is a critical aspect of its synthesis. The initial commercial synthesis relied on a chiral acid reagent for stereocontrol. However, a more advanced and efficient method involves a crystallization-induced asymmetric transformation. This process uses a chiral alcohol feedstock to set the stereochemistry of the remaining centers during subsequent transformations.

Key strategies for stereochemical control include:

  • Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions can introduce the desired stereochemistry with high enantioselectivity.

  • Chiral Pool Synthesis: Starting from readily available chiral building blocks can simplify the stereochemical challenge.

  • Diastereoselective Reactions: Utilizing substrate-controlled or reagent-controlled diastereoselective reactions to create new stereocenters with a high degree of selectivity.

  • Crystallization-Induced Asymmetric Transformation: This powerful technique involves the epimerization of an unwanted diastereomer in solution and the selective crystallization of the desired diastereomer, driving the equilibrium towards the formation of the desired product.

Q3: What are the typical impurities I might encounter in aprepitant synthesis, and how can I minimize them?

A3: Several process-related impurities can arise during the synthesis of aprepitant. Common impurities include:

  • Diastereomers: Incorrect formation of one or more of the three stereocenters will lead to diastereomeric impurities.

  • Spiro Impurity: A notable impurity that can form during the synthesis of the morpholine core of aprepitant is a spiro derivative, which can arise from a sigmatropic rearrangement.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials or intermediates in the final product.

  • Degradation Products: The stability of intermediates and the final product under the reaction and workup conditions can influence the impurity profile.

To minimize these impurities, consider the following:

  • Optimize Reaction Conditions: Carefully control temperature, reaction time, and stoichiometry to favor the desired reaction pathway and minimize side reactions.

  • Choice of Reagents and Solvents: The selection of appropriate reagents and solvents can significantly impact the stereochemical outcome and impurity profile.

  • In-process Controls: Monitor the reaction progress and impurity formation using techniques like HPLC to ensure the reaction is proceeding as expected.

  • Purification Strategy: Develop a robust purification strategy, which may involve a combination of crystallization, chromatography, and salt formation to effectively remove impurities.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in the Morpholine Ring Formation (Aprepitant Synthesis)
Symptom Possible Cause Troubleshooting Steps
Low ratio of the desired cis-isomer to the trans-isomer in the morpholine ring. Suboptimal reaction temperature. Investigate the effect of temperature on the diastereoselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable cis-isomer.
Incorrect choice of Lewis acid or solvent. Screen different Lewis acids and solvents. For example, a Lewis acid-mediated coupling can influence the stereochemical outcome.
Epimerization of the stereocenters. Check the stability of the intermediates under the reaction conditions. The use of a non-coordinating solvent might minimize epimerization.
Issue 2: Formation of Spiro Impurity in Aprepitant Synthesis
Symptom Possible Cause Troubleshooting Steps
Detection of an impurity with a specific relative retention time (around 0.95 by HPLC) corresponding to the spiro structure. Sigmatropic rearrangement of an intermediate. The formation of this impurity is often temperature-dependent. Conducting the reaction at a lower temperature can help to minimize this side reaction.
Prolonged reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor impurity formation.
Issue 3: Poor Yield in the Final Cyclization Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of the acyclic precursor to the final triazolone ring. Inefficient cyclization conditions. Optimize the cyclization conditions, including the choice of base, solvent, and temperature. For some neurokinin antagonists, intramolecular cyclization is a key step that requires careful optimization.
Degradation of the starting material or product. Analyze the reaction mixture for degradation products. If degradation is observed, consider milder reaction conditions or a different synthetic route for the final step.
Presence of impurities that inhibit the reaction. Ensure the purity of the starting material for the cyclization step. Impurities can sometimes interfere with the desired reaction.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of aprepitant, highlighting the improvements of a redesigned, greener synthesis over the initial commercial process.

Parameter First-Generation Synthesis Redesigned Synthesis Reference
Overall Yield Not specified, but significantly lowerNearly double the first-generation yield
Raw Material Usage HighReduced to 20% of the original process
Water Usage HighReduced to 20% of the original process
Waste Generation Approx. 41,000 gallons per 1,000 pounds of productSignificantly reduced
Number of Synthetic Steps SixFewer than six
Energy Consumption HighSignificantly reduced
Use of Chiral Reagent Stoichiometric amounts of a complex chiral acidCatalytic asymmetric reaction to produce a chiral alcohol feedstock

Key Experimental Protocols

Protocol 1: Crystallization-Induced Asymmetric Transformation for Aprepitant Intermediate

This protocol describes a key step in an efficient synthesis of aprepitant, where a mixture of acetal diastereomers is converted into a single isomer.

Reaction: Lewis acid-mediated coupling of an activated 2-hydroxy-1,4-oxazin-3-one with enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, followed by a crystallization-induced asymmetric transformation.

Procedure:

  • A solution of the activated 2-hydroxy-1,4-oxazin-3-one intermediate in a suitable organic solvent (e.g., toluene) is prepared.

  • The enantiopure (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol is added to the solution.

  • A Lewis acid (e.g., a boronic acid derivative) is added to catalyze the coupling reaction, which initially affords a roughly 1:1 mixture of acetal diastereomers.

  • The reaction mixture is then heated to a specific temperature to allow for the epimerization of the unwanted diastereomer.

  • Upon cooling, the desired diastereomer selectively crystallizes from the solution.

  • The crystallization process drives the equilibrium in the solution towards the formation of the desired diastereomer, which then also crystallizes.

  • The solid product is collected by filtration to yield the desired single isomer in high diastereomeric excess.

Troubleshooting:

  • Low Diastereomeric Excess: The choice of solvent and the cooling rate can significantly impact the efficiency of the crystallization. A slower cooling rate may improve the selectivity. Seeding the solution with crystals of the desired diastereomer can also be beneficial.

  • Low Yield: Ensure that the epimerization catalyst is active and that the temperature is optimal for both epimerization and selective crystallization.

Visualizations

Neurokinin-1 (NK1) Receptor Signaling Pathway

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds to Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) PKC->Downstream Phosphorylates Cellular Cellular Responses (Emesis, Inflammation, etc.) Downstream->Cellular Leads to Antagonist NK1 Receptor Antagonist Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway and Antagonist Inhibition.

General Workflow for Troubleshooting Synthesis of a Chiral Neurokinin Receptor Antagonist

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Strategies Start Synthesis Step with Low Yield or Purity Analyze Analyze Reaction Mixture (HPLC, NMR, MS) Start->Analyze Identify Identify Problem: - Low Conversion - Side Product Formation - Incorrect Stereochemistry Analyze->Identify LowConversion Low Conversion Identify->LowConversion If SideProduct Side Product Formation Identify->SideProduct If StereoError Incorrect Stereochemistry Identify->StereoError If OptimizeConditions Optimize Reaction Conditions (Temp, Time, Conc.) LowConversion->OptimizeConditions ChangeReagents Change Reagents/Catalyst LowConversion->ChangeReagents PurifyStart Purify Starting Materials LowConversion->PurifyStart SideProduct->OptimizeConditions ChangeSolvent Change Solvent SideProduct->ChangeSolvent StereoError->OptimizeConditions OptimizeStereo Optimize Stereoselective Step (Chiral Catalyst, Auxiliary) StereoError->OptimizeStereo End Achieve Desired Yield and Purity OptimizeConditions->End ChangeReagents->End PurifyStart->End OptimizeStereo->End ChangeSolvent->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Enhancing Coupling Reaction Efficiency of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of coupling reactions involving Benzyl (S)-(2-oxoazepan-3-YL)carbamate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

The primary challenge in coupling this compound is its steric hindrance. The cyclic structure of the azepan-2-one ring, combined with the benzyl carbamate protecting group, can impede the approach of the coupling partner, potentially leading to slow reaction rates and incomplete conversions.[1][2][3]

Q2: Which coupling reagents are recommended for this molecule?

For sterically hindered substrates like this compound, more potent coupling reagents are generally required. Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may result in low yields.[1] It is highly recommended to use phosphonium or uronium/aminium salt-based reagents.[1][2]

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents are known for their high reactivity and ability to facilitate coupling with challenging amino acids, often with reduced risk of racemization.[1][2][4][5]

Q3: Can I use EDC/HOBt for this coupling?

While less potent than HATU or PyBOP, EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure can sometimes be effective, especially if reaction conditions are optimized. However, for a sterically hindered substrate, this combination may require longer reaction times and elevated temperatures, which can increase the risk of side reactions.[6][7]

Q4: What are the optimal solvent and temperature conditions?

  • Solvents: High-purity, anhydrous solvents are crucial. N,N-Dimethylformamide (DMF) is a common choice. For sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) may be a better option due to its superior solvating properties.[8]

  • Temperature: Most coupling reactions are performed at room temperature. For particularly difficult couplings, gently increasing the temperature to 30-50°C can improve the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.[3][9] Microwave-assisted synthesis can also be a powerful technique to overcome high activation energy barriers.[9]

Troubleshooting Guide

Observation/Problem Potential Cause Recommended Solution
Low or no product yield Inefficient coupling reagent: Standard carbodiimides (EDC, DCC) may not be potent enough.Switch to a more powerful phosphonium or uronium/aminium salt reagent like HATU, HBTU, or PyBOP.[1][2]
Steric Hindrance: The bulky nature of the molecule is preventing efficient reaction.1. Double Coupling: Perform the coupling step twice with a fresh batch of reagents.[8] 2. Increase Reagent Equivalents: Use a higher excess of the coupling partner and coupling reagent (e.g., 2-4 equivalents).[3] 3. Extend Reaction Time: Increase the reaction time, potentially to several hours or overnight.[3]
Poor Solvent Quality: Presence of water can hydrolyze activated species.Use high-purity, anhydrous solvents.
Presence of starting material after extended reaction time Incomplete Activation: The carboxylic acid of the coupling partner may not be fully activated.Ensure pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding this compound.[8]
Peptide Aggregation: If coupling to a growing peptide chain, the chain may be aggregating on the solid support.Switch from DMF to NMP, or add a chaotropic salt like LiCl to the reaction mixture.[8]
Formation of unexpected byproducts Side reactions of the carbamate: The carbamate group itself might be undergoing side reactions.While less common during amide bond formation, consider using milder bases and avoiding excessive heat.
Racemization: Loss of stereochemical integrity at a chiral center.1. Use an additive like HOBt or Oxyma Pure, which are known to suppress racemization.[9] 2. Avoid prolonged reaction times at elevated temperatures.[9] 3. Use a weaker base such as N-methylmorpholine (NMM) instead of DIPEA.[9]
Guanidinylation of the amine: If using uronium/aminium reagents like HATU/HBTU.This occurs when the coupling reagent is in excess and reacts with the amine before the carboxylic acid is activated. Ensure proper stoichiometry and pre-activation of the acid.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Issues
EDC/HOBt CarbodiimideModerateCost-effective, water-soluble byproduct (EDC).[10]Lower efficiency for hindered couplings, risk of racemization.[1]
PyBOP Phosphonium SaltHighHigh efficiency, low racemization, avoids carcinogenic byproducts of BOP.[11]Potential explosive hazard, moderate stability in solution.[12]
HATU Uronium/Aminium SaltVery HighHighly efficient for difficult couplings, rapid reaction kinetics, suppresses racemization.[1][4]More expensive, potential for guanidinylation side reaction.[1]
COMU Uronium/Aminium SaltVery HighSimilar efficiency to HATU, non-explosive byproduct, good solubility.[5]Higher cost compared to carbodiimides.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol provides a general guideline for the coupling of a carboxylic acid to this compound (after deprotection of the amine if it is part of a larger scaffold).

Materials:

  • Benzyl (S)-(2-oxoazepan-3-YL)amine (deprotected)

  • Carboxylic acid coupling partner (1.2 equivalents)

  • HATU (1.2 equivalents)[4]

  • N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents)[4]

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid coupling partner and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 1-5 minutes to pre-activate the carboxylic acid.[8]

  • Add a solution of Benzyl (S)-(2-oxoazepan-3-YL)amine in anhydrous DMF to the activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, it can be gently heated to 40°C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 10% citric acid), water, a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for PyBOP-Mediated Coupling

This protocol is an alternative for coupling a carboxylic acid to this compound.

Materials:

  • Benzyl (S)-(2-oxoazepan-3-YL)amine (deprotected)

  • Carboxylic acid coupling partner (1 equivalent)

  • PyBOP (1.2 equivalents)[12]

  • DIPEA (1.5 equivalents)[12]

  • Anhydrous DMF

Procedure:

  • To a solution of the carboxylic acid, Benzyl (S)-(2-oxoazepan-3-YL)amine, and DIPEA in anhydrous DMF at 0°C, add PyBOP.[12]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction by diluting with an organic solvent like dichloromethane and washing with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

experimental_workflow cluster_activation Pre-activation cluster_coupling Coupling cluster_workup Work-up & Purification carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU, PyBOP) coupling_reagent->activated_ester base Base (DIPEA) base->activated_ester product Coupled Product activated_ester->product Nucleophilic Attack amine Benzyl (S)-(2-oxoazepan-3-YL)amine amine->product quench Quench with Water product->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash purification Column Chromatography wash->purification final_product Purified Product purification->final_product

Caption: General workflow for coupling reactions.

troubleshooting_workflow start Coupling Reaction Performed check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot incomplete->troubleshoot workup Proceed to Work-up complete->workup solution1 Extend Reaction Time troubleshoot->solution1 solution2 Increase Reagent Equivalents troubleshoot->solution2 solution3 Switch to Potent Reagent (HATU, PyBOP) troubleshoot->solution3 solution4 Double Coupling troubleshoot->solution4 solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting logic for incomplete coupling.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of chiral molecules is paramount. Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a versatile building block, is frequently employed in the synthesis of complex therapeutic agents. This guide provides a comprehensive comparison of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics with common alternatives, supported by detailed experimental protocols and predicted spectral data based on the analysis of its structural fragments.

Comparative Analysis of Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from experimental data of its core components: the benzyl carbamate group and the ε-caprolactam ring system, including data from α-amino-ε-caprolactam. For comparative purposes, expected chemical shift ranges for alternative amine protecting groups, tert-Butyloxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc), on the (S)-(2-oxoazepan-3-YL)amine scaffold are also presented.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Assignment This compound (Predicted) N-Boc Protected (Expected Range) N-Fmoc Protected (Expected Range)
Lactam NH~ 6.0 - 7.0 (broad s)~ 6.0 - 7.0 (broad s)~ 6.0 - 7.0 (broad s)
Carbamate NH~ 5.0 - 5.5 (d)~ 4.8 - 5.3 (d)~ 5.2 - 5.7 (d)
Aromatic CH (C₆H₅)~ 7.30 - 7.40 (m)-~ 7.77 (d), 7.59 (d), 7.40 (t), 7.31 (t)
Benzylic CH₂~ 5.12 (s)-~ 4.40 (d), 4.23 (t)
H-3 (CH-N)~ 4.2 - 4.4 (m)~ 4.0 - 4.2 (m)~ 4.1 - 4.3 (m)
H-7 (CH₂)~ 3.1 - 3.3 (m)~ 3.1 - 3.3 (m)~ 3.1 - 3.3 (m)
H-4, H-5, H-6 (CH₂)~ 1.7 - 2.2 (m)~ 1.7 - 2.2 (m)~ 1.7 - 2.2 (m)
Boc C(CH₃)₃-~ 1.45 (s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon Assignment This compound (Predicted) N-Boc Protected (Expected Range) N-Fmoc Protected (Expected Range)
Lactam C=O (C-2)~ 177~ 177~ 177
Carbamate C=O~ 156~ 155~ 156
Aromatic C (C₆H₅)~ 136 (ipso), 128.5 (ortho), 128.2 (meta), 128.0 (para)-~ 144, 141, 128, 127, 125, 120
Benzylic CH₂~ 67-~ 67, 47
C-3 (CH-N)~ 54~ 55~ 55
C-7 (CH₂)~ 43~ 43~ 43
C-5 (CH₂)~ 37~ 37~ 37
C-4 (CH₂)~ 30~ 30~ 30
C-6 (CH₂)~ 29~ 29~ 29
Boc C(CH₃)₃-~ 80 (quat.), 28 (CH₃)-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for these compounds is provided below.

1. Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this class of compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard one-pulse sequence.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses.

    • Number of Scans: 16-64 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to enhance sensitivity and simplify the spectrum.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-10 seconds.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully correct the phase and baseline of the spectrum to ensure accurate peak integration and chemical shift determination.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative number of protons. For ¹³C spectra, peak picking identifies the chemical shift of each carbon atom.

Visualization of Structure and NMR Observables

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between the chemical structure of this compound and its key NMR signals.

G cluster_0 NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition (1H and 13C) A->B C Data Processing B->C D Spectral Interpretation C->D E Structure Verification D->E

NMR Analysis Workflow

G struct This compound Benzyl Group Carbamate Linker Azepan-2-one Ring nmr Key NMR Signals ¹H: ~7.3-7.4 ppm (Ar-H), ~5.1 ppm (CH₂-Ph) ¹H: ~5.0-5.5 ppm (NH) ¹H: ~6.0-7.0 ppm (NH), ~4.2-4.4 ppm (H-3), ~3.1-3.3 ppm (H-7) ¹³C: ~177 ppm (Lactam C=O), ~156 ppm (Carbamate C=O) ¹³C: ~136, 128 ppm (Ar-C), ~67 ppm (CH₂-Ph) struct:f1->nmr:h1_benzyl correlates to struct:f1->nmr:c13_benzyl correlates to struct:f2->nmr:h1_carbamate correlates to struct:f2->nmr:c13_carbonyl correlates to struct:f3->nmr:h1_lactam correlates to

Structure-to-Spectrum Correlations

Efficacy Showdown: Unraveling the Potency of Benzyl (S)-(2-oxoazepan-3-YL)carbamate Derivatives as Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of neuropharmacology, the quest for potent and selective receptor antagonists is paramount for the development of novel therapeutics. This guide provides a comparative analysis of the efficacy of Benzyl (S)-(2-oxoazepan-3-YL)carbamate derivatives, with a focus on their activity as neurokinin (NK) receptor antagonists. Through a compilation of experimental data, this document serves as a resource for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships (SAR) that govern the potency of this promising class of compounds.

Derivatives of this compound have emerged as significant scaffolds in the design of antagonists for neurokinin receptors, particularly NK1 and NK2. These receptors are implicated in a variety of physiological processes, including pain, inflammation, and mood disorders. The modulation of their activity, therefore, represents a key strategy for therapeutic intervention.

Comparative Efficacy of Neurokinin Receptor Antagonists

A pivotal study in the exploration of this chemical series has been the stereoselective synthesis and evaluation of N-[(R,R)-(E)-1-(3,4-dichlorobenzyl)-3-(2-oxoazepan-3-yl)carbamoyl]allyl-N-methyl-3,5-bis(trifluoromethyl)benzamide, a potent dual NK1/NK2 receptor antagonist designated as DNK333.[1] The affinity of DNK333 and its diastereoisomers for cloned human NK1 and NK2 receptors, expressed as pKi values, highlights the critical role of stereochemistry in receptor binding.

Compound IDStereoisomerTarget ReceptorpKi
DNK333 (1) (R,R) hNK1 8.38
hNK2 8.02
2(S,S)hNK1< 6.0
hNK2< 6.0
3(R,S)hNK1< 6.0
hNK2< 6.0
4(S,R)hNK1< 6.0
hNK2< 6.0

Table 1: Comparative binding affinities (pKi) of DNK333 and its diastereoisomers for human NK1 and NK2 receptors. Data sourced from Gerspacher et al., 2003.[1]

The data unequivocally demonstrates that only the (R,R)-isomer exhibits potent and balanced affinity for both NK1 and NK2 receptors, underscoring the high degree of stereoselectivity of the receptor binding pocket.[1] Further structure-activity relationship studies have indicated that modifications to the benzyl and allyl moieties can significantly influence the potency and selectivity of these compounds. For instance, the introduction of dichloro-substituents on the benzyl ring of a related series of antagonists was shown to improve NK2 receptor affinity.

Experimental Protocols

The determination of the efficacy of these this compound derivatives hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays employed in the characterization of these compounds.

Neurokinin Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity of test compounds for the NK1 and NK2 receptors.

Materials:

  • HEK293 cells stably expressing human NK1 or NK2 receptors

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 µM phosphoramidon, 4 µg/mL chymostatin, 40 µg/mL bacitracin)

  • Radioligand: [³H]-Substance P for NK1 receptors; [¹²⁵I]-NKA for NK2 receptors

  • Non-specific binding control: Unlabeled Substance P or SR 48968

  • Test compounds (derivatives of this compound)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled competitor.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Path to Discovery

To better understand the workflow from compound synthesis to efficacy determination, the following diagram illustrates the key stages in the development and evaluation of this compound derivatives as neurokinin receptor antagonists.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (e.g., BOC-D-3,4-dichlorophenylalanine) synthesis Multi-step Stereoselective Synthesis start->synthesis purification Purification and Characterization (e.g., HPLC, NMR, MS) synthesis->purification binding_assay Neurokinin Receptor Binding Assays (NK1 & NK2) purification->binding_assay Test Compounds data_analysis Data Analysis (pKi / IC50 Determination) binding_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_compound Identification of Lead Compound (e.g., DNK333) sar->lead_compound Optimized Efficacy

Caption: Workflow for the synthesis and evaluation of neurokinin receptor antagonists.

The logical progression from chemical synthesis to rigorous biological testing is fundamental to identifying lead candidates with desired potency and selectivity. This structured approach, combining synthetic chemistry with pharmacological screening, has been instrumental in elucidating the therapeutic potential of this compound derivatives.

References

Comparative study of neurokinin antagonists derived from different scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Neurokinin-1 (NK1) Receptor Antagonists Across Different Chemical Scaffolds

This guide provides a detailed comparison of neurokinin-1 (NK1) receptor antagonists derived from various chemical scaffolds. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of antagonist performance supported by experimental data and detailed methodologies.

Introduction to the Neurokinin-1 Receptor and its Antagonists

The Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and the emetic reflex.[1][3] Consequently, NK1R antagonists have been developed as therapeutic agents, most notably for the prevention of chemotherapy-induced nausea and vomiting (CINV) and post-operative nausea and vomiting (PONV).[1][4][5]

Antagonists of the NK1R can be broadly categorized into two main classes based on their chemical structure: peptide-based antagonists and non-peptide antagonists. While early research focused on peptide analogs of Substance P, challenges such as poor oral bioavailability and metabolic instability spurred the development of small-molecule, non-peptide antagonists.[6] These non-peptide antagonists are derived from diverse chemical scaffolds and have achieved significant clinical success.[4][6]

Neurokinin-1 Receptor Signaling Pathway

Substance P binding to the NK1R initiates a signaling cascade that leads to various cellular responses. As a GPCR, the NK1R couples to Gαq proteins. This activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event that can be measured to assess receptor activation and antagonism.[7] NK1R antagonists competitively block the binding of Substance P, thereby inhibiting this downstream signaling cascade.[6]

NK1R_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor (GPCR) Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates SP Substance P (Ligand) SP->NK1R Binds Antagonist NK1 Antagonist Antagonist->NK1R Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Response Physiological Response (e.g., Emesis, Inflammation) Ca_ER->Response Leads to

Figure 1: Simplified NK1 Receptor Signaling Pathway.

Comparative Analysis of Antagonist Scaffolds

Neurokinin-1 receptor antagonists originate from distinct chemical scaffolds, which dictates their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Peptide vs. Non-Peptide Scaffolds
  • Peptide Antagonists: These were the first NK1R antagonists developed and are structurally derived from Substance P.[6] A notable example is Spantide II .[8][9] While potent in vitro, peptide antagonists generally suffer from poor oral bioavailability, rapid degradation by peptidases, and potential for non-specific effects like histamine release, limiting their clinical utility.[6][9]

  • Non-Peptide Antagonists: The discovery of non-peptide antagonists represented a major breakthrough. These small molecules typically possess high affinity for the NK1R, excellent oral bioavailability, and the ability to cross the blood-brain barrier.[10] This class includes all clinically approved NK1R antagonists.[4]

Diversity of Non-Peptide Scaffolds

Non-peptide antagonists are structurally diverse, with several distinct chemical scaffolds identified.

  • Morpholine Derivatives: Aprepitant is the archetypal drug from this class and was the first NK1R antagonist to receive FDA approval.[4][11] Its scaffold is a key determinant of its high affinity and selectivity. Fosaprepitant is an intravenous water-soluble prodrug of aprepitant.[4]

  • Spiro Compounds: Rolapitant is a highly selective, long-acting antagonist featuring a spiro-piperidine core structure.[12] Its unique structure contributes to its exceptionally long plasma half-life.[13][14]

  • Piperidine/Piperazine Derivatives: Casopitant is a potent antagonist with a piperazine derivative structure.[15] Though it showed efficacy in clinical trials, its development was discontinued due to safety considerations.[16]

  • Pyridinyl Propanamides: Netupitant belongs to this class and is available in a fixed-dose oral combination with the 5-HT3 receptor antagonist palonosetron.[14][17]

Scaffolds NK1 Antagonists NK1 Antagonists Peptide Peptide NK1 Antagonists->Peptide Non-Peptide Non-Peptide NK1 Antagonists->Non-Peptide Spantide II Spantide II Peptide->Spantide II Morpholine\n(Aprepitant) Morpholine (Aprepitant) Non-Peptide->Morpholine\n(Aprepitant) Spiro\n(Rolapitant) Spiro (Rolapitant) Non-Peptide->Spiro\n(Rolapitant) Piperazine\n(Casopitant) Piperazine (Casopitant) Non-Peptide->Piperazine\n(Casopitant) Pyridinyl Propanamide\n(Netupitant) Pyridinyl Propanamide (Netupitant) Non-Peptide->Pyridinyl Propanamide\n(Netupitant)

Figure 2: Classification of NK1 Antagonist Scaffolds.

Quantitative Performance Data

The performance of NK1R antagonists can be compared using in vitro binding affinities, functional potencies, and clinical efficacy data.

In Vitro Binding Affinity and Potency

Binding affinity is typically reported as the inhibition constant (Ki), while functional potency can be expressed as pA2 or pKB values, where a higher value indicates greater potency.

AntagonistScaffold TypeReceptor Binding (Ki)Functional Potency (pKB/pA2)Reference
Rolapitant Non-Peptide (Spiro)0.66 nM-[13][18][19]
(+/-)-CP-96,345 Non-Peptide~7.7 nM (calculated from pKB)8.11[20]
Aprepitant Non-Peptide (Morpholine)Sub-nanomolar (qualitative)-[4]
Netupitant Non-Peptide (Pyridinyl)Potent (qualitative)-[21]
Spantide II Peptide~83 nM (calculated from pKB)7.08[8][20]
FR 113680 Peptide-6.61[20]
L 668,169 Peptide-6.44[20]

Note: pKB is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. A higher value indicates higher potency.

Pharmacokinetics and Clinical Efficacy

The primary clinical application for approved NK1R antagonists is the prevention of CINV. Efficacy is often measured as the percentage of patients achieving a "complete response" (defined as no emesis and no use of rescue medication).

AntagonistScaffold TypePlasma Half-Life (hours)Clinical Efficacy (Complete Response, Delayed Phase)Reference
Aprepitant Non-Peptide (Morpholine)9 - 13~75% (vs ~52% control) in HEC[13][14]
Rolapitant Non-Peptide (Spiro)169 - 183~71% (vs ~60% control) in MEC**[12][13][14]
Netupitant Non-Peptide (Pyridinyl)~88~90% (vs ~77% control) in HEC*[13][14][17]
Casopitant Non-Peptide (Piperazine)-~80% (vs ~67% control) in MEC**[22]

**HEC: Highly Emetogenic Chemotherapy. *MEC: Moderately Emetogenic Chemotherapy. Note: Netupitant is administered as a fixed-dose combination with palonosetron.

Experimental Protocols

Standardized experimental protocols are crucial for the objective comparison of antagonist performance.

General Workflow for Antagonist Evaluation

The evaluation of novel NK1R antagonists typically follows a hierarchical workflow, progressing from in vitro characterization to in vivo efficacy studies.

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Binding Receptor Binding Assay (Determine Affinity - Ki) Functional Functional Assay (e.g., Calcium Mobilization) (Determine Potency - IC50/pA2) Binding->Functional Selectivity Selectivity Screening (vs. NK2, NK3, etc.) Functional->Selectivity PK Pharmacokinetic Studies (Determine Bioavailability, Half-life) Selectivity->PK Lead Compound Efficacy Efficacy Models (e.g., Ferret Emesis Model) (Determine In Vivo Effect) PK->Efficacy

Figure 3: General Experimental Workflow for NK1 Antagonist Evaluation.
Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity of a test compound (antagonist) for the NK1 receptor by measuring its ability to displace a radioactively labeled ligand.[2][6]

  • Objective: To determine the inhibition constant (Ki) of a test antagonist.

  • Materials:

    • Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., HEK293 or CHO cells).[6]

    • Radioligand: High-affinity radiolabeled NK1 ligand, such as [³H]-Substance P.[6]

    • Test Compounds: Antagonists at various concentrations.

    • Assay Buffer: Typically Tris-based buffer containing MgCl₂, BSA, and peptidase inhibitors.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).[23]

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 (the concentration of antagonist that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for Functional Potency)

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an NK1R agonist.[19][24]

  • Objective: To determine the functional potency (IC50 or pA2) of a test antagonist.

  • Materials:

    • A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or U373MG cells).[25]

    • Black-walled, clear-bottom 96-well or 384-well microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[7]

    • NK1R agonist (e.g., Substance P).

    • Test Compounds: Antagonists at various concentrations.

    • Fluorescent plate reader with automated liquid handling (e.g., FLIPR or FlexStation).[7]

  • Procedure:

    • Cell Plating: Seed the NK1R-expressing cells into the microplates and allow them to adhere overnight.[7]

    • Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive dye solution. Incubate for approximately 60 minutes at 37°C.[7]

    • Compound Addition: Place the plate in the fluorescent reader. Add varying concentrations of the antagonist to the wells and incubate for a defined period.

    • Agonist Stimulation: Add a fixed concentration of the agonist (Substance P) to all wells to stimulate the receptor.

    • Signal Detection: Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: Generate concentration-response curves for the antagonist's inhibition of the agonist-induced calcium signal. Calculate the IC50 or pA2 value from these curves.

In Vivo Emesis Model (for Efficacy)

The ferret is considered a gold-standard model for anti-emetic drug testing due to its human-like emetic reflex.[26][27]

  • Objective: To evaluate the in vivo anti-emetic efficacy of an NK1R antagonist.

  • Animal Model: Male ferrets (Mustela putorius furo).

  • Materials:

    • Test Compound: NK1R antagonist.

    • Emetogen: Cisplatin (to induce acute and delayed emesis).

    • Vehicle control.

  • Procedure:

    • Acclimation: Acclimate animals to the experimental conditions.

    • Drug Administration: Administer the test antagonist or vehicle via the desired route (e.g., oral, intravenous) at a specific time before the emetogen challenge.[28]

    • Emetic Challenge: Administer a standardized dose of an emetogen, such as cisplatin (e.g., 10 mg/kg, IV).[28]

    • Observation: Observe the animals continuously for a set period (e.g., 4-72 hours) and record the number of retches and vomits (emetic episodes).[19]

    • Data Analysis: Compare the number of emetic episodes in the drug-treated group to the vehicle-treated control group. Calculate the percentage reduction in emesis as a measure of efficacy.

References

Safety Operating Guide

Navigating the Safe Disposal of Benzyl (S)-(2-oxoazepan-3-YL)carbamate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Benzyl (S)-(2-oxoazepan-3-YL)carbamate, a versatile compound in pharmaceutical research, requires careful handling and disposal due to its potential hazards. This guide provides a procedural framework for its safe disposal, adhering to general laboratory waste management principles and regulatory guidelines.

Understanding the Compound and Potential Hazards
Core Principles of Chemical Waste Disposal

The disposal of laboratory chemical waste is regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[4] Academic and research institutions must adhere to these regulations, which often involve developing a comprehensive Laboratory Management Plan.[5] Key principles for managing hazardous chemical waste include:

  • Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated.[6]

  • Proper Identification and Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.[6][7]

  • Segregation: Incompatible chemicals should never be mixed. Store waste in separate, leak-proof containers that do not react with the chemical.[4] For instance, acids and bases should not be stored in metal containers.[4]

  • Designated Storage: Hazardous waste should be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

  • Containment: Use secondary containment to prevent spills from reaching drainage systems.[4]

  • Timely Disposal: Waste should be removed from the laboratory for disposal by a licensed contractor within specified timeframes, which can vary by the generator's status (e.g., up to 90 days for Large Quantity Generators).[4][8]

Step-by-Step Disposal Procedure for this compound

The following steps provide a general guideline for the proper disposal of this compound. Researchers should always consult their institution's specific Environmental Health and Safety (EH&S) guidelines.

  • Personal Protective Equipment (PPE): Before handling the compound, wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container should be in good condition, leak-proof, and have a secure lid. Plastic containers are generally preferred for solid chemical waste.[6]

    • Do not overfill the container; it should be filled to no more than 90% of its capacity.[4]

  • Labeling:

    • Affix a hazardous waste label to the container immediately upon starting waste accumulation.

    • The label must include the words "Hazardous Waste," the full chemical name: "this compound," and an indication of the hazards (e.g., irritant, harmful).[7]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]

    • Ensure the container is kept closed at all times except when adding waste.[6]

  • Disposal Request:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[6]

    • Do not pour chemical waste down the drain.[6]

  • Record Keeping:

    • Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

G A Identify Chemical Waste (this compound) B Select Appropriate Waste Container A->B Consult SDS/Safety Info C Label Container with 'Hazardous Waste' & Contents B->C D Collect Waste in Designated Container C->D E Store in Satellite Accumulation Area (SAA) D->E Keep container closed F Is Container Full or Waste No Longer Generated? E->F G Continue Collection F->G No H Request Waste Pickup from EH&S F->H Yes G->D I Waste Transported by Licensed Contractor H->I J Proper Disposal at a Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for Laboratory Chemical Waste Disposal.

Quantitative Data Summary

No specific quantitative data such as LD50 or environmental persistence for this compound was found in the search results. The following table summarizes general hazard information for a similar compound, benzyl carbamate.

Hazard ClassificationDescriptionSource
Acute Toxicity, OralHarmful if swallowed[2]
Skin Corrosion/IrritationCauses skin irritation[2]
Serious Eye Damage/IrritationCauses serious eye irritation[2]
Acute Toxicity, InhalationHarmful if inhaled[2]
Specific Target Organ ToxicityMay cause respiratory irritation[2]
Aquatic Hazard, Long-TermHarmful to aquatic life with long lasting effects[2][3]

By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl (S)-(2-oxoazepan-3-YL)carbamate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling this compound. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The information provided is a synthesis of best practices for handling similar chemical structures, including carbamates and powdered research chemicals. It is imperative to always consult your institution's specific safety protocols and to perform a thorough risk assessment before handling any chemical.

This guide is intended to supplement, not replace, formal safety training and institutional procedures.

Hazard Identification and Risk Assessment

This compound is a white solid used in pharmaceutical research.[1] Due to the lack of a specific SDS, this compound should be handled as a substance of unknown toxicity.[2][3] Carbamates as a class can have varying levels of toxicity.[4][5] The azepanone moiety is related to caprolactam, which has a relatively low toxicity profile.[6][7][8] However, the overall toxicological properties of this specific molecule have not been fully characterized. Therefore, a conservative approach to handling is essential.

Assumed Hazards:

  • May be harmful if swallowed, inhaled, or in contact with skin.

  • May cause eye, skin, and respiratory tract irritation.

  • As a fine powder, it may pose an inhalation risk.[9]

Quantitative Data Summary

Since specific quantitative data for this compound is unavailable, the following table provides data for structurally related compounds to offer a conservative estimation of properties.

PropertyBenzyl Carbamate (Surrogate)[10]ε-Caprolactam (Related Moiety)[7][11]This compound
Molecular Formula C₈H₉NO₂C₆H₁₁NOC₁₄H₁₈N₂O₃[1]
Molecular Weight 151.16 g/mol 113.16 g/mol 262.31 g/mol [1]
Appearance White solidWhite solidWhite solid[1]
Melting Point 88 °C69.2 °CNot available
Boiling Point Not available270.8 °CNot available
Solubility Moderately soluble in water866.89 g/L in water at 22°CSoluble in organic solvents[1]
Occupational Exposure Limits Not establishedTWA: 1 mg/m³ (dust/vapor)[7]Not established

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling chemicals of unknown toxicity.[2][9][12] The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are recommended for incidental contact.[3] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty chemical-resistant gloves.[9]To prevent skin contact and absorption.
Eye Protection Chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[3]To protect the eyes from dust particles and potential splashes.
Body Protection A flame-retardant lab coat should be worn and fully buttoned.[3] For procedures with a higher risk of contamination, disposable coveralls may be appropriate.To protect skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[9] If a fume hood is not available, a fit-tested N95 respirator is the minimum requirement for handling solids.[2]To prevent inhalation of the powdered chemical, which is a primary route of exposure for potent compounds.[2][9]
Foot Protection Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times.[2][3]To protect feet from spills.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_donning Donning Procedure cluster_handling Chemical Handling start Start: Prepare to handle this compound risk_assessment Conduct Risk Assessment (Assume Unknown Toxicity) start->risk_assessment sds_review Review Surrogate SDS (e.g., Benzyl Carbamate) risk_assessment->sds_review select_gloves Select Gloves (Nitrile, consider double-gloving) sds_review->select_gloves select_eye_face Select Eye/Face Protection (Goggles, add face shield if splash risk) sds_review->select_eye_face select_body Select Body Protection (Lab coat, consider disposable coveralls) sds_review->select_body select_respiratory Select Respiratory Protection (Fume hood is primary control) sds_review->select_respiratory don_lab_coat 1. Don Lab Coat select_gloves->don_lab_coat select_eye_face->don_lab_coat select_body->don_lab_coat select_respiratory->don_lab_coat don_respirator 2. Don Respirator (if required) don_lab_coat->don_respirator don_goggles 3. Don Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Don Gloves don_goggles->don_gloves proceed_handling Proceed with Handling in Designated Area (Fume Hood) don_gloves->proceed_handling

PPE Selection and Donning Workflow

Operational Plan: Handling and Storage

Handling Procedures
  • Designated Area: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood.[9]

  • Engineering Controls: Ensure the fume hood is functioning correctly before starting work.

  • Preventing Dust: Handle the solid material carefully to avoid generating dust. Use a spatula for transfers.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage Plan
  • Temperature: Store the compound in a tightly sealed container at 0-8°C.[1]

  • Location: Keep in a designated, well-ventilated, and secure area away from incompatible materials.

  • Incompatibilities: Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[5]

Emergency Procedures: Spill Management

Prompt and appropriate action is crucial in the event of a chemical spill.

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: If necessary, use an inert absorbent material (e.g., vermiculite, sand) to prevent the spread of the powder.

  • Cleanup: Carefully sweep or wipe up the spilled material. Avoid creating dust. Place the collected material and any contaminated absorbents into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor.

Major Spill (Outside of a fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

  • Isolate: Close the doors to the affected area to prevent the spread of the chemical.

  • Do Not Attempt to Clean: A major spill should only be handled by trained emergency response personnel.

Spill Response Workflow

Spill_Response_Workflow cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs assess_spill Assess Spill Severity start->assess_spill minor_spill Minor Spill (Contained in Fume Hood) assess_spill->minor_spill major_spill Major Spill (Outside Fume Hood) assess_spill->major_spill alert_personnel Alert Nearby Personnel minor_spill->alert_personnel Yes evacuate Evacuate Immediate Area major_spill->evacuate Yes don_ppe Don Appropriate PPE alert_personnel->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill cleanup Clean Up Spill and Contaminated Materials contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate report_minor Report to Supervisor decontaminate->report_minor end End of Response report_minor->end alert_ehs Alert Supervisor and EHS evacuate->alert_ehs isolate_area Isolate the Area (Close Doors) alert_ehs->isolate_area await_response Await Trained Responders isolate_area->await_response await_response->end

Spill Response Decision Workflow

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, wipes), weighing papers, and excess compound, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and any known hazard information.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.

If the compound is determined to be non-hazardous by your institution's EHS department after a thorough evaluation, it may be possible to dispose of it as regular chemical waste.[2][4] However, until such a determination is made, it must be handled as hazardous.

References

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Retrosynthesis Analysis

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Benzyl (S)-(2-oxoazepan-3-YL)carbamate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.